Methyl 3-amino-5-fluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEJVXMOMKWEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396712 | |
| Record name | methyl 3-amino-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-46-5 | |
| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-amino-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 3-amino-5-fluorobenzoate
CAS Number: 884497-46-5
This technical guide provides a comprehensive overview of Methyl 3-amino-5-fluorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, spectroscopic data, and its emerging role in the synthesis of bioactive molecules, particularly in the context of immuno-oncology.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. The presence of amino, fluoro, and methyl ester functional groups on the benzene ring imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules.[1][2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 884497-46-5 | [2][3][4][5] |
| Molecular Formula | C₈H₈FNO₂ | [2][3][4] |
| Molecular Weight | 169.15 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Purity | ≥95% - ≥98% | [2][4] |
| Solubility | Slightly soluble in water. | [3] |
| Storage | Store in a cool, dry place, in a well-sealed container. Protect from light. Store away from oxidizing agents. | [2][3] |
Synthesis
Experimental Protocol: Esterification of 3-amino-5-fluorobenzoic Acid
This protocol is a standard procedure for the esterification of aromatic carboxylic acids and is expected to be applicable for the synthesis of this compound.
Materials:
-
3-amino-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product of high purity.
Workflow Diagram:
Caption: Esterification of 3-amino-5-fluorobenzoic acid.
Spectroscopic Data
While specific spectra for this compound were not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks and Features |
| ¹H NMR | - Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals. - The amino group protons will appear as a broad singlet, typically between 3.5 and 5.0 ppm. - The methyl ester protons will appear as a sharp singlet around 3.8-3.9 ppm. |
| ¹³C NMR | - The carbonyl carbon of the ester will appear around 165-170 ppm. - The aromatic carbons will appear in the range of 105-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant. - The methyl carbon of the ester will appear around 50-55 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹. - C=O stretching of the ester will be a strong band around 1700-1730 cm⁻¹. - C-N stretching will be in the region of 1250-1350 cm⁻¹. - C-F stretching will be observed as a strong band in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) should be observed at m/z = 169. - Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 138, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 110. |
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry due to the presence of multiple functional groups that can be further modified.[1] The introduction of a fluorine atom into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability.
Potential Role in the Synthesis of ENPP1 Inhibitors and STING Pathway Modulators
Recent research in immuno-oncology has focused on the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which plays a critical role in the innate immune response to cancer.[6][7][8][9] Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates this pathway by hydrolyzing the STING agonist 2'3'-cGAMP.[6][7][8][9] Therefore, inhibitors of ENPP1 are being actively investigated as potential cancer immunotherapeutics.
The general structure of some reported ENPP1 inhibitors contains substituted aromatic cores. While no direct synthesis of ENPP1 inhibitors using this compound has been found in the searched literature, its structural motifs suggest its potential as a starting material for the synthesis of novel ENPP1 inhibitors or other modulators of the STING pathway. The amino group can be functionalized to introduce various side chains, and the ester can be hydrolyzed to the carboxylic acid for further modifications.
Logical Relationship Diagram:
Caption: Potential role in drug discovery.
Safety and Handling
This compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the cGAS-STING pathway. Its versatile structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules. Further research into its applications is warranted to fully explore its potential in medicinal chemistry.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chemscene.com [chemscene.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 95% | CAS: 884497-46-5 | AChemBlock [achemblock.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of orally bioavailable phosphonate prodrugs of potent ENPP1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-fluorobenzoate is an aromatic organic compound that holds significant interest within the fields of pharmaceutical research and synthetic chemistry. As a substituted aniline and benzoic acid derivative, its structural motifs are prevalent in a wide array of biologically active molecules. The presence of a fluorine atom, an amino group, and a methyl ester imparts unique electronic and steric properties, influencing its reactivity, metabolic stability, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties govern its solubility, permeability, and interaction with biological targets, making them critical parameters in drug discovery and development.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884497-46-5 | [1][2] |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | White to yellow solid | Thermo Fisher Scientific |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |
| Computed logP | 1.1945 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for compound characterization. Below are detailed, generalized experimental protocols that can be employed to measure the key properties of this compound.
Synthesis and Purification of this compound
A plausible and common method for the synthesis of this compound is the Fischer esterification of 3-amino-5-fluorobenzoic acid.[4]
Materials:
-
3-amino-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize the acidic mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the pure product.[5]
Workflow for Synthesis and Purification
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Determination of Boiling Point (for liquid compounds)
While this compound is a solid, this general procedure is applicable for liquid organic compounds.[7][8]
Apparatus:
-
Thiele tube or other suitable heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer and immerse them in a Thiele tube filled with a high-boiling point oil.
-
Heat the Thiele tube gently and uniformly.[7]
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[9]
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[10][11]
Materials:
-
1-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
-
This compound
-
Centrifuge tubes
-
Shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or octanol phase.
-
Add equal volumes of the pre-saturated octanol and aqueous phases to a centrifuge tube.
-
Add a known amount of the stock solution to the tube.
-
Seal the tube and shake it for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is important for understanding the ionization state of a compound at a given pH. Potentiometric titration is a common method for its determination.[12][13]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water. Due to the basicity of the amino group, titration will typically be performed with a strong acid.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution by adding small, precise increments of the standardized strong acid from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For the protonation of the amino group, the pKa is the pH at the half-equivalence point.
Logical Relationships in Physicochemical Property Determination
The determination of these physicochemical properties often follows a logical sequence, where the results of one experiment can inform the next.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive, generalized protocols for their experimental determination. The tabulated data and workflow diagrams offer a structured approach for researchers and drug development professionals to understand and characterize this important chemical entity. While some experimental values for this specific compound are not widely published, the provided methodologies offer a robust framework for their empirical determination, which is essential for advancing its application in medicinal chemistry and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. scribd.com [scribd.com]
- 13. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-fluorobenzoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring an aminobenzoate scaffold with a fluorine substituent, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can modulate the physicochemical properties of the parent molecule, such as its metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential applications of this compound.
Molecular Structure and Physicochemical Properties
This compound is a substituted benzene derivative with a methyl ester, an amino group, and a fluorine atom attached to the aromatic ring. These functional groups are positioned at carbons 1, 3, and 5, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₂ | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Weight | 169.15 g/mol | --INVALID-LINK--[1] |
| CAS Number | 884497-46-5 | --INVALID-LINK--[2] |
| Appearance | White to yellow solid | --INVALID-LINK--[1] |
| SMILES | O=C(OC)C1=CC(F)=CC(N)=C1 | --INVALID-LINK--[1] |
| Purity | ≥98% | --INVALID-LINK--[1] |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-amino-5-fluorobenzoic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification
Materials:
-
3-Amino-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing 3-amino-5-fluorobenzoic acid, add an excess of anhydrous methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Figure 1. Synthetic workflow for this compound.
Spectroscopic Characterization
While specific, publicly available NMR spectra for this compound are scarce, data for structurally similar compounds can provide an estimation of the expected chemical shifts. For instance, the related compound, Methyl 3-amino-5-fluoro-2-iodobenzoate, has been characterized, and its spectral data offers a point of comparison.[3] The presence of the electron-donating amino group and the electron-withdrawing fluorine and ester groups will influence the chemical shifts of the aromatic protons and carbons.
Table 2: Predicted and Comparative NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Comparative Data for Methyl 3-amino-5-fluoro-2-iodobenzoate (CDCl₃) (ppm)[3] |
| ¹H NMR | ||
| Aromatic CH | 6.5 - 7.5 | 6.82 (dd, J=8.7, 2.7 Hz, 1H), 6.59 (dd, J=9.9, 2.7 Hz, 1H) |
| NH₂ | 3.5 - 4.5 (broad) | 4.52 (br. s., 2H) |
| OCH₃ | ~3.9 | 3.92 (s, 3H) |
| ¹³C NMR | ||
| C=O | ~167 | 167.3 (d, J=2.7 Hz) |
| C-F | ~163 (d, JC-F ≈ 246 Hz) | 163.2 (d, J=246.1 Hz) |
| C-NH₂ | ~149 | 149.5 (d, J=10.9 Hz) |
| Aromatic C | 100 - 140 | 138.3 (d, J=9.1 Hz), 107.2 (d, J=25.4 Hz), 103.3 (d, J=25.4 Hz) |
| OCH₃ | ~52 | 52.8 |
| ¹⁹F NMR | -113.7 |
Note: Predicted values are estimations based on typical chemical shift ranges for similar functional groups.
Relevance in Drug Discovery and Development
The 3-amino-5-halobenzoic acid scaffold is recognized as an important motif in the design of biologically active molecules and pharmaceuticals.[3] The strategic placement of the amino, fluoro, and carboxylic acid (or ester) functionalities provides multiple points for further chemical modification, allowing for the exploration of a diverse chemical space.
This compound serves as a key intermediate in the synthesis of more complex molecules. Its utility is evidenced by its citation in various patents for the preparation of proprietary compounds, underscoring its relevance to drug development professionals.[4] The incorporation of the 3-amino-5-fluorobenzoate moiety can be a critical step in building the core structure of potential drug candidates.
References
spectroscopic data (NMR, IR, MS) for Methyl 3-amino-5-fluorobenzoate
A comprehensive analysis of the spectroscopic data for Methyl 3-amino-5-fluorobenzoate, a valuable intermediate in pharmaceutical and chemical research, is presented in this technical guide.[1][2][3] This document provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic CH | 6.8 - 7.5 | Multiplet | Ar-H | |
| NH₂ | 3.5 - 4.5 | Broad Singlet | Amine Protons | |
| OCH₃ | ~3.8 | Singlet | Methyl Ester Protons | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl C=O | ~166 | Ester Carbonyl | ||
| Aromatic C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) | Carbon bonded to Fluorine | ||
| Aromatic C-NH₂ | ~148 | Carbon bonded to Amine | ||
| Aromatic C-COOCH₃ | ~132 | Carbon bonded to Ester | ||
| Aromatic CH | 105 - 120 | Aromatic Carbons | ||
| OCH₃ | ~52 | Methyl Ester Carbon |
Note: Predicted values are based on analogous compounds such as methyl 3-fluorobenzoate and methyl 3-aminobenzoate.[4][5]
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Absorptions / Fragments | Interpretation |
| IR Spectroscopy (cm⁻¹) | 3450 - 3300 (two bands) | N-H stretching of primary amine |
| 3100 - 3000 | Aromatic C-H stretching | |
| 1720 - 1700 | C=O stretching of the ester | |
| 1620 - 1580 | N-H bending and aromatic C=C stretching | |
| 1250 - 1200 | Asymmetric C-O-C stretching of the ester | |
| 1100 - 1000 | Symmetric C-O-C stretching of the ester | |
| Mass Spectrometry (m/z) | 169 | Molecular ion (M⁺) |
| 138 | Loss of methoxy group (-OCH₃) | |
| 110 | Loss of carbomethoxy group (-COOCH₃) |
Note: IR data is predicted based on typical functional group absorptions. Mass spectrometry fragments are predicted based on the structure of this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution should be free of particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider spectral window and a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for small organic molecules and often results in fragmentation, providing structural information.
-
Data Acquisition:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5-fluorobenzoate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways for this important intermediate. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting. The predominant and most well-documented synthetic route proceeds via a two-step process: the esterification of 3-fluoro-5-nitrobenzoic acid followed by the reduction of the corresponding nitro intermediate.
Introduction
This compound (CAS No. 884497-46-5) is a substituted aromatic amine that serves as a versatile precursor in the development of a wide range of biologically active molecules. Its structural features, including the fluorine atom and the amino group, are often incorporated into drug candidates to modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details the most common and efficient synthetic methodologies for the preparation of this compound, with a focus on providing actionable experimental details for research and development professionals.
Primary Synthesis Pathway
The most prevalent synthetic route to this compound involves a two-step sequence starting from 3-fluoro-5-nitrobenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields achieved in both the esterification and reduction steps.
Step 1: Fischer Esterification of 3-Fluoro-5-nitrobenzoic Acid
The initial step involves the conversion of the carboxylic acid group of 3-fluoro-5-nitrobenzoic acid to its corresponding methyl ester, Methyl 3-fluoro-5-nitrobenzoate. This is typically achieved through a Fischer esterification reaction, which utilizes an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
To a solution of 3-fluoro-5-nitrobenzoic acid (1 equivalent) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while maintaining the temperature below 20°C with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3-fluoro-5-nitrobenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Reduction of Methyl 3-fluoro-5-nitrobenzoate
The second step is the reduction of the nitro group of Methyl 3-fluoro-5-nitrobenzoate to an amino group to yield the final product, this compound. Several reduction methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst.
-
Dissolve Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 2-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Reduction using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classical and cost-effective method.
-
To a mixture of Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) in ethanol and water, add iron powder (3-5 equivalents).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at reflux for 2-4 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Stannous chloride (SnCl2) is another effective reagent for the reduction of aromatic nitro groups.
-
Dissolve Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) in ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound via the primary pathway.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 3-Fluoro-5-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95 |
| 2a | Reduction | Methyl 3-fluoro-5-nitrobenzoate | H₂, Pd/C | Methanol | RT | 2-8 | 90-99 |
| 2b | Reduction | Methyl 3-fluoro-5-nitrobenzoate | Fe, HCl | Ethanol/Water | Reflux | 2-4 | 80-90 |
| 2c | Reduction | Methyl 3-fluoro-5-nitrobenzoate | SnCl₂·2H₂O, HCl | Ethanol | RT-50 | 1-3 | 85-95 |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the advancement of various drug discovery programs. The two-step pathway involving Fischer esterification followed by nitro group reduction offers a reliable and high-yielding route to this important building block. The choice of reduction methodology can be adapted based on the available laboratory equipment, cost considerations, and the scale of the synthesis. This guide provides the necessary technical details to enable researchers to confidently and efficiently synthesize this compound for their research and development needs.
An In-depth Technical Guide to the Purity and Available Grades of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and commercially available grades of Methyl 3-amino-5-fluorobenzoate (CAS No. 884497-46-5), a key building block in pharmaceutical and agrochemical research. This document details the common purity levels, potential impurities, and the analytical methodologies used to ensure its quality.
Commercially Available Grades and Specifications
This compound is primarily available in two main grades from various chemical suppliers. The purity is typically determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Commercially Available Grades of this compound
| Grade | Purity Specification | Appearance | Assay Method |
| Reagent Grade | ≥ 98%[1] | White to yellow solid[2] | HPLC |
| Technical Grade | 95%[3] | Off-white to brown solid | HPLC |
Note: Specifications may vary slightly between suppliers. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Synthesis and Potential Impurities
The most common synthetic route to this compound is the esterification of 3-amino-5-fluorobenzoic acid. Understanding this synthesis is crucial for identifying potential impurities.
A representative synthesis workflow is outlined below:
Based on this synthetic route, several potential impurities could be present in the final product.
Table 2: Potential Impurities in this compound
| Impurity | Source |
| 3-Amino-5-fluorobenzoic acid | Unreacted starting material |
| Residual Solvents (e.g., Methanol, Toluene) | From reaction and purification steps |
| Unidentified by-products | Side reactions during esterification |
| Water | Incomplete drying of the final product |
The logical relationship between the synthesis and potential impurities can be visualized as follows:
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a general method for the esterification of 3-amino-5-fluorobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-fluorobenzoic acid in methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Representative HPLC Method for Purity Analysis
This protocol provides a general HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is commonly used for aromatic amines.
-
Gradient Example: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
The workflow for the analytical quality control of this compound can be summarized as follows:
References
An In-depth Technical Guide to Methyl 3-amino-5-fluorobenzoate: Safety, Handling, and Storage
This technical guide provides comprehensive safety, handling, and storage information for Methyl 3-amino-5-fluorobenzoate, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical supplier information.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 884497-46-5 | [2][3] |
| Molecular Formula | C8H8FNO2 | [2][3] |
| Molecular Weight | 169.16 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Purity | >97.5% (HPLC) | [3] |
| Solubility | Slightly soluble in water. | [4] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [5] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[2][6] Some sources also indicate H302 (Harmful if swallowed).[7] It is important to note that the toxicological properties of this product have not been fully investigated or determined.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
Due to the presence of an aromatic amine moiety, caution is warranted during handling as some derivatives of this functional group have mutagenic potential.[8]
The following diagram outlines the recommended personal protective equipment to be used when handling this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Use caution when handling and limit exposure to the chemical.[2]
-
Do not breathe dust or vapor.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Ensure adequate ventilation during use and handle only in a chemical fume hood.[2]
-
Have a safety shower and eye wash station readily available.[2]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dry, well-ventilated place.[2]
-
Keep in a dark place under an inert atmosphere at room temperature.[5]
Incompatibilities:
Hazardous Decomposition Products:
-
Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of nitrogen.[2]
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
First-Aid and Emergency Procedures
In case of exposure or accident, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Eyes | Rinse cautiously with clean, running water for at least 15 minutes, keeping the eyes open. Cool water may be used. Seek medical attention.[2] |
| Skin | Wash the affected area with generous quantities of running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | May be harmful if ingested. Seek immediate medical attention. |
Fire-Fighting Measures:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[2]
-
Special Procedures: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2]
The following diagram outlines the steps to take in the event of a spill.
Representative Experimental Protocol: Synthesis of Methyl 3-fluoro-5-iodobenzoate
While specific, detailed experimental protocols for various reactions involving this compound are not widely published in peer-reviewed journals, its use as a synthetic intermediate is documented in patent literature.[9][10][11][12] A common transformation for an aromatic amine like this is a Sandmeyer-type reaction, for example, conversion to an iodo-substituted compound. The following is a representative, general protocol for such a reaction.
Objective: To convert this compound to Methyl 3-fluoro-5-iodobenzoate via a diazotization-iodination sequence.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na2S2O3)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a solution of aqueous hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N2 gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired Methyl 3-fluoro-5-iodobenzoate.
-
The following diagram outlines the workflow for the representative synthesis described above.
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is largely unavailable.
-
Acute Effects: It is considered an irritant and may be harmful by ingestion and inhalation. The material is irritating to mucous membranes and the upper respiratory tract.[2] The toxicological properties have not been fully investigated.[2]
-
Chronic Effects: Prolonged exposure may lead to cumulative toxic effects, particularly affecting the liver and central nervous system, although comprehensive data is limited.[8]
-
Carcinogenicity: There is no conclusive evidence linking this compound to carcinogenicity, and it has not been classified by IARC or the EPA.[8]
-
Ecological Information: Data on mobility, persistence, degradability, and cumulative potential are not available.[2]
Disposal Considerations
Dispose of this compound and its containers in accordance with federal, state, and local regulations. One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.
References
- 1. 884497-46-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 884497-46-5 [chemicalbook.com]
- 5. 884497-46-5|this compound|BLD Pharm [bldpharm.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. Page loading... [guidechem.com]
- 9. ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents [patents.google.com]
- 10. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 11. CN109651376B - Synthetic method of azepino [5,4,3-cd ] indol-6-one compound - Google Patents [patents.google.com]
- 12. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
Commercial Sourcing and Technical Guide: Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-fluorobenzoate is a key building block in medicinal chemistry and drug discovery. Its substituted aniline structure, featuring both an amino group and a fluorine atom, makes it a valuable starting material for the synthesis of a wide range of biologically active compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the commercial availability of this compound, a representative synthesis protocol, and its potential applications in drug development, particularly in the context of kinase inhibitor synthesis.
Commercial Suppliers
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Prices and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific Chemicals | H63038.03 | 98% | 1 g | $90.30[1] |
| H63038.06 | 98% | 5 g | $345.65[2] | |
| ChemScene | CS-W005376 | ≥98% | Inquire for details | Inquire for details[3] |
| AChemBlock | S70980 | 95% | Inquire for details | Inquire for details[4] |
| Clearsynth | CS-O-46215 | Inquire for details | Inquire for details | Inquire for details[5] |
| BLD Pharm | Inquire for details | Inquire for details | Inquire for details | Inquire for details[6] |
Physicochemical Properties
Experimental Protocols
The following is a representative two-step synthesis for this compound, based on common organic chemistry procedures for the synthesis of similar fluorinated aminobenzoic acid esters. This protocol is for informational purposes and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 3-Amino-5-fluorobenzoic acid
This step involves the reduction of a nitro group to an amine. The starting material, 3-fluoro-5-nitrobenzoic acid, can be synthesized through the nitration of 3-fluorobenzoic acid.
Materials:
-
3-fluoro-5-nitrobenzoic acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-5-nitrobenzoic acid, ethanol, and water.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of ammonium chloride in water.
-
To the refluxing mixture, add iron powder in portions, followed by the dropwise addition of the ammonium chloride solution.
-
Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
A precipitate of 3-amino-5-fluorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification of 3-Amino-5-fluorobenzoic acid
This step converts the carboxylic acid to its methyl ester. A common method is Fischer esterification.
Materials:
-
3-Amino-5-fluorobenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-amino-5-fluorobenzoic acid in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery
Substituted anilines, such as this compound, are crucial intermediates in the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have become a major class of therapeutic agents.
The 3-amino group of this compound provides a reactive handle for the introduction of various heterocyclic scaffolds that can mimic the hinge-binding region of ATP in the kinase active site. The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the protein and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.
Logical Workflow in Drug Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.
Caption: A simplified workflow for the use of this compound in drug discovery.
Representative Signaling Pathway: Kinase Cascade
The diagram below depicts a generic kinase signaling cascade, a common target for inhibitors derived from building blocks like this compound. These pathways are often initiated by an extracellular signal and culminate in a cellular response. An inhibitor can block the pathway at a specific kinase, thereby preventing the downstream signaling events.
Caption: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 95% | CAS: 884497-46-5 | AChemBlock [achemblock.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 884497-46-5|this compound|BLD Pharm [bldpharm.com]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to Methyl 3-amino-5-fluorobenzoate in Synthetic Chemistry
For Immediate Release
[City, State] – [Date] – Methyl 3-amino-5-fluorobenzoate, a fluorinated aromatic compound, is a key building block in the synthesis of a variety of complex organic molecules. Its unique trifunctional nature, featuring an amine, a methyl ester, and a fluorine atom on a benzene ring, offers medicinal chemists and researchers a versatile scaffold for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its synthesis, properties, and applications, complete with experimental protocols and data presented for clarity and reproducibility.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, providing a ready reference for researchers.
| Property | Value |
| CAS Number | 884497-46-5 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents |
Synthesis of this compound
The most direct and common method for the preparation of this compound is the Fischer esterification of 3-amino-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol provides a high-yielding and straightforward route to the desired methyl ester.
Experimental Protocol: Fischer Esterification of 3-amino-5-fluorobenzoic acid
Materials:
-
3-amino-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), slowly add concentrated sulfuric acid (0.2 eq) at 0 °C (ice bath).
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford a white to off-white crystalline solid.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) | Purity (by HPLC) |
| 3-amino-5-fluorobenzoic acid | 1.0 | 85-95 | >98% |
Role as a Synthetic Building Block
The strategic placement of the amino, fluoro, and methyl ester groups makes this compound a highly valuable intermediate in multi-step organic synthesis. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design.
Synthetic Workflow:
The following diagram illustrates the general synthetic utility of this compound.
Caption: Synthetic transformations of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly available examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in numerous biologically active compounds. The related compound, 3-amino-5-fluorobenzoic acid, is a known intermediate in the synthesis of fluorinated pharmaceuticals.[1] The ester derivative, this compound, serves as a protected and activated form of this acid, making it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the fluorine atom is particularly advantageous as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its straightforward preparation and the reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. Researchers and professionals in drug development and materials science can leverage the unique properties of this compound to advance their synthetic endeavors.
Disclaimer: The experimental protocol provided is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Methodological & Application
Application Notes and Protocols for Methyl 3-amino-5-fluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-fluorobenzoate is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutic agents. The presence of a fluorine atom on the aromatic ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on Isocitrate Dehydrogenase 1 (IDH1) and RNA Helicase DHX9 inhibitors.
Physicochemical Properties
| Property | Value |
| CAS Number | 884497-46-5 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly as a scaffold for compounds targeting enzymes implicated in cancer and other diseases.
Synthesis of Isocitrate Dehydrogenase 1 (IDH1) Inhibitors
Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis.[1][2][3] Inhibitors of mutant IDH1 are therefore of significant therapeutic interest. This compound is a crucial starting material for the synthesis of potent IDH1 inhibitors.
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-HG.[2] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression that promotes cancer development.[1]
This protocol is adapted from patent literature for the synthesis of a key intermediate in the development of IDH1 inhibitors.[4][5][6][7][8][9]
Materials:
-
This compound
-
Dry N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (440 mg, 2.6 mmol) in dry DMF (10 mL) under an inert atmosphere, add sodium hydride (187 mg, 7.8 mmol, 60% dispersion) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 g, 6.5 mmol) dropwise to the reaction mixture.
-
The reaction mixture is then stirred at 40°C for 16 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, Methyl 3-(dibenzylamino)-5-fluorobenzoate.
Expected Outcome: The protocol should yield the dibenzylated product which can be further elaborated through a multi-step synthesis to afford the final IDH1 inhibitor.
Synthesis of RNA Helicase DHX9 Inhibitors
DHX9 is an RNA helicase involved in various cellular processes, including transcription, RNA processing, and maintenance of genomic stability.[10][11][12][13] It has been identified as a potential therapeutic target in certain cancers, particularly those with microsatellite instability.[14][15] this compound can be used as a starting point for the synthesis of DHX9 inhibitors.
The following workflow outlines the synthesis of a key amide intermediate for DHX9 inhibitors, as described in patent literature.[14][15]
This protocol details the amide coupling reaction between this compound and a pyrazole carboxylic acid.[14][15]
Materials:
-
This compound
-
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Acetonitrile (ACN)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1 g, 5.91 mmol), HATU (2.91 g, 7.68 mmol), and DIEA (2.28 g, 17.7 mmol) in DMF (15 mL), add 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1 g, 6.50 mmol).
-
Stir the mixture for 1 hour at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by reverse phase flash chromatography, eluting with a gradient of acetonitrile in water to obtain the desired product.
Quantitative Data Summary
While specific IC₅₀ values for final drug candidates derived from these exact intermediates are proprietary and often not disclosed in initial patents, the following table provides representative biological activities for inhibitors of the target classes discussed. This data is intended to give researchers a benchmark for the potency of compounds in these classes.
| Target | Compound Class | Representative IC₅₀ (nM) | Reference |
| Mutant IDH1 (R132H) | Phenyl-glycine based inhibitors | < 10 | --INVALID-LINK-- |
| DHX9 | Small molecule inhibitors | 50 - 500 | --INVALID-LINK-- |
| ERK1/2 | Aminoheteroaryl benzamides | < 20 | --INVALID-LINK-- |
| PARP-1 | Pyridophthalazinones | < 5 | --INVALID-LINK-- |
Note: The provided IC₅₀ values are for representative compounds and may not directly correspond to molecules synthesized using the exact protocols described above. They serve as an illustration of the potency achievable for these targets.
Conclusion
This compound is a key building block for the synthesis of targeted therapies. The protocols and workflows provided herein, derived from patent literature, offer a starting point for medicinal chemists to explore the synthesis of novel inhibitors for clinically relevant targets such as mutant IDH1 and DHX9. The strategic incorporation of the 3-amino-5-fluorobenzoyl moiety can lead to the development of potent and selective drug candidates. Further optimization of these synthetic routes and subsequent biological evaluation are essential steps in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. EP2804851B1 - Lactam derivates useful as inhibitors of mutant idh1 - Google Patents [patents.google.com]
- 7. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 8. WO2013107291A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Electrophilic Reactions of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the reactions of Methyl 3-amino-5-fluorobenzoate with various electrophiles. It includes theoretical considerations, practical application notes, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound (CAS No. 884497-46-5) is a valuable substituted aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure incorporates three key functional groups that dictate its reactivity: an activating amino group, a deactivating fluorine atom, and a deactivating methyl ester group.
The primary site of electrophilic attack is governed by the directing effects of these substituents. The amino (-NH₂) group is a potent activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Conversely, the methyl ester (-COOCH₃) and fluorine (-F) groups are deactivating. This electronic interplay makes the positions ortho and para to the amino group the most nucleophilic and, therefore, the most likely sites for electrophilic substitution.
Application Notes
The reactivity of this compound is primarily centered around the nucleophilic amino group and the activated aromatic ring. Common reactions with electrophiles include N-acylation, N-sulfonylation, and electrophilic aromatic halogenation.
N-Acylation
N-acylation of the primary amino group is a fundamental transformation that forms a stable amide linkage. This reaction is commonly used to protect the amino group or to introduce various acyl moieties as part of a larger molecular scaffold. The reaction typically proceeds smoothly with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.
N-Sulfonylation
Similar to acylation, N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds. The reaction conditions are analogous to N-acylation, typically requiring a base and an aprotic solvent. A notable application of a similar compound, methyl 3-amino-2-fluorobenzoate, is its sulfonylation in the synthesis of the kinase inhibitor Dabrafenib.[2][3][4]
Electrophilic Aromatic Halogenation
The electron-rich aromatic ring of this compound is susceptible to electrophilic halogenation (e.g., bromination or chlorination). The strong activating effect of the amino group directs the halogen to the ortho and para positions. Due to the high activation, these reactions can sometimes lead to polysubstitution if not carefully controlled.[5] The most likely positions for monosubstitution are C2, C4, and C6, with the specific outcome influenced by steric hindrance and reaction conditions.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with common electrophiles. Please note that yields are representative and can vary based on reaction scale and optimization.
| Reaction Type | Electrophile | Reagents/Conditions | Expected Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-Acylation | Acetyl Chloride | Pyridine, DCM, 0°C to RT | Methyl 3-(acetylamino)-5-fluorobenzoate | 211.19 | 85-95 |
| N-Sulfonylation | 2,6-Difluorobenzenesulfonyl Chloride | Pyridine, DCM, 15°C | Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-5-fluorobenzoate | 343.30 | ~90 |
| Halogenation | N-Bromosuccinimide (NBS) | DMF, RT | Methyl 3-amino-2-bromo-5-fluorobenzoate and other isomers | 248.05 | 70-85 |
Experimental Protocols
The following protocols are representative methods for the electrophilic reactions of this compound.
Protocol 1: N-Acylation with Acetyl Chloride
This protocol describes the synthesis of Methyl 3-(acetylamino)-5-fluorobenzoate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.1 eq).[6]
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6]
-
Work-up: Upon completion, quench the reaction with the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure Methyl 3-(acetylamino)-5-fluorobenzoate.
Protocol 2: N-Sulfonylation with 2,6-Difluorobenzenesulfonyl Chloride
This protocol is adapted from the synthesis of a key intermediate for Dabrafenib and describes the formation of a sulfonamide.[3]
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.1 eq)
-
2,6-Difluorobenzenesulfonyl Chloride (1.0 eq)
-
Water
-
Brine
Equipment:
-
Reaction vessel (round-bottom flask)
-
Addition funnel
-
Magnetic stirrer
-
Temperature control system (cooling bath)
-
Separatory funnel
Procedure:
-
Reaction Setup: Charge a reactor with this compound (1.0 eq) and dichloromethane (5 volumes).
-
Cooling: Stir the contents and cool to approximately 15°C.
-
Addition of Base: Add pyridine (1.1 eq) to the mixture.
-
Addition of Electrophile: Adjust the temperature back to ~15°C and begin the addition of 2,6-difluorobenzenesulfonyl chloride (1.0 eq) via an addition funnel, maintaining the temperature during the addition.[3]
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or HPLC.
-
Work-up: Add water to the reaction vessel, stir, and separate the layers.
-
Extraction: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the dichloromethane layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum to provide the crude product, Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-5-fluorobenzoate.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Visualizations
The following diagrams illustrate the theoretical pathways and practical workflows for the reactions described.
Caption: General mechanism for electrophilic aromatic substitution.
Caption: Experimental workflow for N-acylation.
References
Derivatization of the Amino Group in Methyl 3-amino-5-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of Methyl 3-amino-5-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and the ability to selectively modify its amino functionality is crucial for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover common and essential transformations: acylation, sulfonylation, urea formation, and reductive amination.
Introduction
This compound is a valuable scaffold in organic synthesis. The presence of a nucleophilic amino group, an electron-withdrawing fluorine atom, and a methyl ester provides multiple handles for chemical modification. Derivatization of the amino group is a key strategy for modulating the physicochemical properties, biological activity, and structure-activity relationships (SAR) of resulting molecules. These transformations are fundamental in the development of new pharmaceutical agents.
Core Derivatization Reactions
The primary amino group of this compound can undergo a variety of chemical transformations. This section details the protocols for four common and versatile derivatization reactions.
Table 1: Summary of Derivatization Reactions and Typical Yields
| Derivatization Reaction | Reagent Type | Product Type | Typical Yield (%) |
| Acylation | Acyl Chloride | Amide | 80-95% |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | 75-90% |
| Urea Formation | Isocyanate | Urea | 85-98% |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | 70-90% |
| Boc Protection | Di-tert-butyl dicarbonate | Boc-protected Amine | ~90%[1] |
Acylation: Amide Bond Formation
Acylation of the amino group to form a stable amide linkage is a cornerstone of drug discovery, enabling the introduction of a vast array of side chains.
Experimental Protocol: Acylation with Acyl Chlorides
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.2 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled and stirring solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[2]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography.
Workflow Diagram: Acylation
Caption: Workflow for the acylation of this compound.
Sulfonylation: Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore in many antibacterial and diuretic drugs.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Benzenesulfonyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (as solvent and base) or Triethylamine (2.0 equivalents)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine at room temperature.
-
Reagent Addition: Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirring solution. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid and can be purified by recrystallization.
Workflow Diagram: Sulfonylation
Caption: Workflow for the sulfonylation of this compound.
Urea Formation
Urea derivatives are prevalent in medicinal chemistry, often exhibiting potent biological activities.
Experimental Protocol: Reaction with Isocyanates
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate) (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask.
-
Reagent Addition: Add the isocyanate (1.0 equivalent) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the urea product. Monitor by TLC for the consumption of the starting amine (typically 30 minutes to 2 hours).
-
Work-up: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by recrystallization.
Workflow Diagram: Urea Formation
Caption: Workflow for urea formation from this compound.
Reductive Amination: N-Alkylation
Reductive amination is a powerful method for the N-alkylation of amines, providing access to secondary and tertiary amines.
Experimental Protocol: Reductive Amination with Aldehydes/Ketones
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone) (1.0-1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[3]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Reagent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring mixture.[3]
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.[3]
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Workflow Diagram: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acyl chlorides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Sodium triacetoxyborohydride is a reducing agent and should be handled with care. Quench reactions cautiously.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described in this document provide a comprehensive guide for the derivatization of the amino group in this compound. These methods are robust and can be adapted for a wide range of substrates, making them highly valuable for the synthesis of compound libraries in drug discovery and medicinal chemistry research. Careful execution of these protocols will enable the efficient generation of novel derivatives for further biological evaluation.
References
Application Notes and Protocols: Hydrolysis of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl 3-amino-5-fluorobenzoate to its corresponding carboxylic acid, 3-amino-5-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below describe standard laboratory procedures for base-catalyzed ester hydrolysis, offering variations in reagents and reaction conditions to accommodate different experimental setups and downstream requirements. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.
Introduction
The conversion of esters to carboxylic acids, a reaction commonly known as saponification, is a fundamental transformation in organic synthesis. For drug development professionals, the hydrolysis of this compound is of particular interest as the resulting product, 3-amino-5-fluorobenzoic acid, serves as a versatile building block. The presence of the amino and fluoro groups on the aromatic ring makes it a valuable precursor for creating complex molecules with desired pharmacological properties. The protocols detailed herein provide reliable methods for achieving this hydrolysis with high efficiency.
Data Presentation
The following table summarizes typical quantitative data for the base-catalyzed hydrolysis of aromatic esters, providing a baseline for the expected outcomes when hydrolyzing this compound.
| Parameter | Protocol 1 (NaOH) | Protocol 2 (LiOH) |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |
| Solvent System | Methanol/Water | Tetrahydrofuran (THF)/Water |
| Base Equivalents | 2.0 - 5.0 | 1.5 - 3.0 |
| Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yield | >90% | >90% |
Experimental Protocols
Two primary protocols for the base-catalyzed hydrolysis of this compound are presented below. The choice between sodium hydroxide and lithium hydroxide may depend on the scale of the reaction, the presence of other functional groups, and desired work-up conditions.
Protocol 1: Hydrolysis using Sodium Hydroxide (NaOH)
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (5-10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (2.0-5.0 eq.).
-
Reaction: Stir the resulting mixture at room temperature for 5-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture can be heated to reflux for 2-6 hours.
-
Work-up: a. Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator. b. Add water to the residue to dissolve the sodium salt of the carboxylic acid. c. Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. Precipitation of the product should be observed. e. Extract the product from the acidified aqueous solution with ethyl acetate (3 x 30 mL). f. Combine the organic extracts and wash with brine (1 x 20 mL). g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-fluorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
Protocol 2: Hydrolysis using Lithium Hydroxide (LiOH)
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Lithium Hydroxide (LiOH) monohydrate
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, 10-20 mL per gram of ester).
-
Addition of Base: Add solid lithium hydroxide monohydrate (1.5-3.0 eq.) to the stirred solution. The reaction can be initiated at 0°C and then allowed to warm to room temperature.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Once the reaction is complete, remove the THF under reduced pressure. b. Add water to the residue and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any non-polar impurities. c. Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of 2-3 to precipitate the product. d. Extract the carboxylic acid with ethyl acetate (3 x 30 mL). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate the solution under reduced pressure to obtain the crude 3-amino-5-fluorobenzoic acid.
-
Purification: Purify the product by recrystallization as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the general experimental workflow for the hydrolysis of this compound.
Caption: Chemical scheme of the ester hydrolysis.
Caption: General experimental workflow for hydrolysis.
Application Notes and Protocols: Methyl 3-amino-5-fluorobenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-fluorobenzoate is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of three key functional groups—an amino group, a methyl ester, and a fluorine atom—on the benzene ring provides multiple reaction sites for constructing complex molecular architectures. The fluorine substituent is of particular interest as its incorporation into drug molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and a representative experimental protocol for the synthesis of a 7-fluoro-4-hydroxyquinoline-3-carboxylate derivative, a key intermediate for the development of fluoroquinolone antibiotics, using this compound as the starting material. The protocol is based on the well-established Gould-Jacobs reaction.
Application: Synthesis of Fluoroquinolone Precursors
Fluoroquinolones are a critically important class of broad-spectrum antibiotics. The synthesis of the core quinolone scaffold is a key step in the development of new analogues. This compound serves as an excellent starting material for the construction of 7-fluoroquinolone derivatives through the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermal cyclization to form the quinolone ring system.
Reaction Pathway: Gould-Jacobs Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
The overall synthetic pathway from this compound to the target fluoroquinolone precursor is depicted below. The initial reaction involves the condensation of the aniline with DEEMM to form an intermediate enamine, which then undergoes a thermally induced cyclization.
Caption: Synthetic pathway for Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
Experimental Protocol: Gould-Jacobs Reaction
This protocol details the synthesis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate from this compound and diethyl ethoxymethylenemalonate.
Materials and Methods
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₈H₈FNO₂ | 169.15 | 1.69 g | 10.0 |
| Diethyl ethoxymethylenemalonate (DEEMM) | C₁₀H₁₆O₅ | 216.23 | 2.38 g (2.16 mL) | 11.0 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 20 mL | - |
| Ethanol | C₂H₅OH | 46.07 | For washing | - |
| Hexanes | C₆H₁₄ | 86.18 | For washing | - |
Procedure
-
Condensation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.69 g, 10.0 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11.0 mmol).
-
Heat the reaction mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: After the initial condensation, add diphenyl ether (20 mL) to the reaction mixture.
-
Increase the temperature to 250-260 °C and maintain for 30 minutes. During this time, ethanol, a byproduct of the cyclization, will distill off.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the diphenyl ether.
-
Add hexanes (40 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ethanol (2 x 10 mL) and then with hexanes (2 x 10 mL) to remove any remaining diphenyl ether and unreacted starting materials.
-
Dry the product under vacuum to obtain ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.
Expected Results
| Product | Appearance | Yield (%) | Melting Point (°C) |
| Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Off-white to pale yellow solid | 75-85 | >250 |
Note: The yield and melting point are typical for Gould-Jacobs reactions and may vary depending on reaction conditions and purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the precursor to the final characterized product.
Caption: Workflow for the synthesis and characterization of the heterocyclic product.
Conclusion
This compound is a highly useful and readily available precursor for the synthesis of fluorinated heterocyclic compounds. The Gould-Jacobs reaction provides a straightforward and efficient method for the preparation of 7-fluoro-4-hydroxyquinoline-3-carboxylates, which are key intermediates in the development of new fluoroquinolone antibiotics. The protocol provided herein offers a detailed guide for researchers in the field of medicinal chemistry and drug development to access these important molecular scaffolds. Further derivatization of the resulting quinolone can lead to a diverse library of compounds for biological screening.
Application of Methyl 3-amino-5-fluorobenzoate and its Isomers in Cancer Research: A Focus on the Synthesis of Kinase Inhibitors
Published: December 27, 2025
Abstract:
Methyl 3-amino-5-fluorobenzoate and its structural isomers are valuable building blocks in medicinal chemistry, particularly in the development of targeted cancer therapeutics. These fluorinated aniline derivatives serve as key intermediates in the synthesis of complex heterocyclic molecules that can modulate the activity of protein kinases, a class of enzymes frequently dysregulated in cancer. This document provides detailed application notes on the use of a closely related isomer, methyl 3-amino-2-fluorobenzoate, in the synthesis of the FDA-approved BRAF inhibitor, Dabrafenib. The protocols outlined herein are representative of the synthetic strategies employed to incorporate such fluorinated fragments into potent anti-cancer agents.
Introduction
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] The development of small molecule kinase inhibitors has revolutionized oncology, offering more targeted and less toxic treatment options compared to traditional chemotherapy.[1] Fluorinated organic compounds play a significant role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. This compound and its isomers are therefore highly valuable starting materials for the synthesis of novel kinase inhibitors.
A prominent example of the application of a structural isomer, methyl 3-amino-2-fluorobenzoate, is in the multi-step synthesis of Dabrafenib.[2][3] Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in metastatic melanoma.[4] The synthetic route to Dabrafenib illustrates the importance of this fluorinated building block in constructing the core structure of the final drug molecule.
Application Notes
This compound and its isomers are primarily utilized as nucleophilic components in coupling reactions. The amino group can be acylated or participate in the formation of heterocyclic rings, while the ester functionality can be hydrolyzed or modified. The fluorine substituent can influence the electronic properties of the aromatic ring and provide a site for specific interactions with the target protein.
In the context of cancer research, these compounds are instrumental in the synthesis of:
-
Kinase Inhibitors: As demonstrated by the synthesis of Dabrafenib, these molecules form a core part of the structure that binds to the ATP-binding site of kinases like BRAF.
-
Heterocyclic Scaffolds: They are used to construct various heterocyclic systems, such as benzimidazoles, quinolines, and other scaffolds known to possess anti-tumor activity.
-
Probes for Target Identification: Derivatives of these compounds can be synthesized to serve as chemical probes for identifying and validating new cancer targets.
Experimental Protocols
The following protocols are adapted from the synthesis of Dabrafenib, using methyl 3-amino-2-fluorobenzoate as a key starting material.[2][3] These procedures are illustrative of how this compound could be employed in similar synthetic strategies.
Protocol 1: Synthesis of Methyl 3-amino-2-fluorobenzoate
This protocol describes the reduction of a nitro group to an amine, a common transformation to generate the required amino functionality.
-
Materials:
-
Methyl-2-fluoro-3-nitrobenzoate
-
Tetrahydrofuran (THF)
-
Methanol
-
Palladium on charcoal (10%)
-
Hydrogen gas
-
-
Procedure:
-
To a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml), add Methyl-2-fluoro-3-nitrobenzoate (100 g).[2][3]
-
Stir the reaction mixture and add 10 g of palladium on charcoal.[2][3]
-
Raise the temperature of the reaction mass to 50-60 °C.[2][3]
-
Stir the mixture under a hydrogen pressure of 3.0-10 kg for 3-24 hours.[2][3]
-
After the reaction is complete, filter the reaction mass and wash with tetrahydrofuran.[2][3]
-
Concentrate the obtained filtrate under vacuum to yield methyl-3-amino-2-fluorobenzoate.[2][3]
-
Protocol 2: Synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)
This protocol outlines a multi-step synthesis starting from an intermediate derived from methyl 3-amino-2-fluorobenzoate.
-
Step A: Sulfonamide Formation
-
Methyl 3-amino-2-fluorobenzoate is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane to form the corresponding sulfonamide.[5]
-
-
Step B: Ketone Formation
-
The methyl ester of the sulfonamide is then converted to a ketone through a reaction with the lithium enolate of a suitable acetyl synthon.[5]
-
-
Step C: Thiazole Ring Formation
-
Step D: Pyrimidine Coupling and Amination
-
The thiazole intermediate is coupled with a chloropyrimidine derivative.
-
The chloro group on the pyrimidine is then displaced with ammonia to install the final amino group, yielding Dabrafenib.[6]
-
Data Presentation
The following table summarizes key quantitative data typically generated during the synthesis of a kinase inhibitor like Dabrafenib.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Methyl 3-amino-2-fluorobenzoate | Methyl-2-fluoro-3-nitrobenzoate | H₂, Pd/C | ~70%[2][3] | >98% |
| 2 | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Intermediate from Step 1 | 2-chloropyrimidine derivative, etc. | Not specified | >98% |
| 3 | Dabrafenib | Chloro-pyrimidine intermediate | Ammonium hydroxide | ~88%[6] | >99% |
Table 1: Summary of Synthetic Yields for Dabrafenib Synthesis.
The biological activity of the final compound is a critical piece of quantitative data. For Dabrafenib, the half-maximal inhibitory concentration (IC50) against the target kinase is a key parameter.
| Compound | Target Kinase | IC50 (nM) |
| Dabrafenib | BRAF V600E | 0.8 |
| Dabrafenib | wild-type BRAF | 3.2 |
| Dabrafenib | c-RAF | 4.8 |
Table 2: In vitro Kinase Inhibitory Activity of Dabrafenib. (Data are representative and compiled from public sources).
Visualizations
Diagram 1: Synthetic Pathway to Dabrafenib
Caption: Synthetic route to Dabrafenib from Methyl 3-amino-2-fluorobenzoate.
Diagram 2: BRAF Signaling Pathway and Inhibition by Dabrafenib
Caption: Simplified BRAF signaling pathway and the inhibitory action of Dabrafenib.
Diagram 3: Experimental Workflow for Kinase Inhibitor Screening
Caption: General experimental workflow for evaluating a novel kinase inhibitor.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 3. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Methyl 3-amino-5-fluorobenzoate as a key building block in the synthesis of potent kinase inhibitors. This document outlines a detailed synthetic protocol for a representative BRAF V600E inhibitor, presents relevant quantitative data, and illustrates the targeted cellular signaling pathway.
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of targeted therapies. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This compound, with its reactive amino group and strategically positioned fluorine atom, serves as a valuable scaffold for the development of novel kinase inhibitors.
Representative Kinase Inhibitor Synthesis: A BRAF V600E Inhibitor
This section details the synthesis of a novel kinase inhibitor, designated as Compound 1 , which is designed to target the BRAF V600E mutant protein. The synthesis involves a multi-step process starting from this compound.
Synthetic Workflow
The overall synthetic scheme for Compound 1 is depicted below. The process begins with the amidation of this compound, followed by a Suzuki coupling to introduce the core heterocyclic moiety, and finally, a reaction to append the terminal sulfonamide group, a common feature in many BRAF inhibitors.
References
Application Notes and Protocols for the N-acylation of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of Methyl 3-amino-5-fluorobenzoate, a critical reaction for the synthesis of diverse molecular structures in medicinal chemistry and materials science. The protocol described here employs a standard and robust method using an acyl chloride in the presence of a non-nucleophilic base, which is a common and effective strategy for the acylation of aromatic amines.[1][2] This application note includes a step-by-step experimental procedure, a table with representative quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a valuable synthetic building block, possessing a reactive primary amino group that is amenable to functionalization. The N-acylation of this amine to form a stable amide bond is a fundamental transformation in organic synthesis. This modification allows for the introduction of a wide variety of acyl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of molecular properties for various applications. Amide bond formation is one of the most prevalent reactions in the synthesis of pharmaceuticals.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of this compound with common acylating agents. The yields and purity are typical for this type of reaction but may vary depending on the specific substrate, reaction scale, and purification efficiency.
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| Acetyl Chloride | Methyl 3-acetamido-5-fluorobenzoate | 211.18 | 85-95 | >98 |
| Benzoyl Chloride | Methyl 3-benzamido-5-fluorobenzoate | 273.26 | 80-90 | >98 |
| Isobutyryl Chloride | Methyl 3-(isobutyramido)-5-fluorobenzoate | 239.24 | 82-92 | >97 |
| Cyclopropanecarbonyl Chloride | Methyl 3-(cyclopropanecarboxamido)-5-fluorobenzoate | 237.22 | 80-90 | >98 |
Experimental Protocol
This protocol details a general procedure for the N-acylation of this compound.
Materials and Reagents:
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Solvents for column chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Equipment:
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Base and Acylating Agent:
-
To the cooled and stirring solution, add anhydrous pyridine or triethylamine (1.2 eq.) dropwise.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition to ensure better control.[1]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).[2]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).
-
Visualization
The following diagram illustrates the experimental workflow for the N-acylation protocol.
Caption: Workflow for the N-acylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Acyl chlorides are corrosive and react violently with water; handle with care.
-
Anhydrous solvents like dichloromethane are volatile and flammable.
-
Pyridine and triethylamine are flammable and have strong odors.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for the Sandmeyer Reaction of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sandmeyer reaction of Methyl 3-amino-5-fluorobenzoate. This reaction is a versatile method for the conversion of an aromatic amino group into various functionalities, including halogens (Cl, Br) or a cyano group, via the formation of a diazonium salt intermediate.[1][2][3][4] Such transformations are crucial in medicinal chemistry and drug development for the synthesis of novel aromatic compounds.[5]
The procedure is divided into two main stages: the formation of the diazonium salt from this compound, followed by the copper(I)-catalyzed substitution with a nucleophile (e.g., chloride, bromide, or cyanide).[1][2][3][6]
Experimental Protocols
This section outlines the detailed methodologies for the diazotization of this compound and its subsequent conversion into chloro, bromo, or cyano derivatives via the Sandmeyer reaction.
1. Diazotization of this compound
This initial step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4]
-
Reagents and Materials:
-
This compound
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or HBr) in a beaker or round-bottom flask. The choice of acid corresponds to the desired final product (HCl for chlorination, HBr for bromination).
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. The addition should be controlled to keep the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the complete addition of the sodium nitrite solution to ensure the complete formation of the diazonium salt. The resulting solution of the diazonium salt is typically used immediately in the next step.
-
2. Sandmeyer Reaction: Substitution of the Diazonium Group
The prepared diazonium salt is then added to a solution of the corresponding copper(I) salt to facilitate the substitution.
-
Reagents and Materials:
-
Aqueous solution of Methyl 3-fluoro-5-(diazonium)benzoate
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
-
Corresponding acid (HCl for CuCl, HBr for CuBr)
-
Heating mantle or water bath
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
-
Procedure (Chlorination Example):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, Methyl 3-chloro-5-fluorobenzoate.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization.
-
Note: For bromination, CuBr in HBr is used. For cyanation, CuCN in a neutral or slightly acidic solution is employed.[2][3]
Data Presentation
The following table summarizes the key reaction parameters for the Sandmeyer reaction of this compound to yield different products. The yields are estimates based on typical Sandmeyer reactions and may vary.
| Product | Starting Material | Key Reagents | Catalyst | Temperature (°C) | Estimated Yield (%) |
| Methyl 3-chloro-5-fluorobenzoate | This compound | NaNO₂, HCl | CuCl | 0-5 (diazotization), RT to 60 (substitution) | 70-85 |
| Methyl 3-bromo-5-fluorobenzoate | This compound | NaNO₂, HBr | CuBr | 0-5 (diazotization), RT to 60 (substitution) | 70-85 |
| Methyl 3-cyano-5-fluorobenzoate | This compound | NaNO₂, HCl | CuCN | 0-5 (diazotization), RT to 60 (substitution) | 60-75 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow of the Sandmeyer reaction, from the starting amine to the final substituted product.
Caption: Workflow for the Sandmeyer reaction of this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-amino-5-fluorobenzoate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the esterification of 3-amino-5-fluorobenzoic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the esterification of 3-amino-5-fluorobenzoic acid can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product side, consider the following:
-
Excess Methanol: Use a significant excess of methanol, as it serves as both a reactant and the solvent.
-
Water Removal: The presence of water can shift the equilibrium back to the reactants. Ensure all glassware is thoroughly dried and use anhydrous methanol.
-
Reaction Time: While typical reaction times are 2-4 hours at reflux, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
-
Catalyst Inefficiency:
-
Catalyst Choice: Sulfuric acid is a common and effective catalyst. Alternatively, using thionyl chloride in methanol can also give high yields.
-
Catalyst Concentration: Ensure the correct catalytic amount of acid is used. Too little will result in a slow or incomplete reaction, while too much can lead to side reactions.
-
-
Sub-optimal Temperature: The reaction should be carried out at the reflux temperature of methanol (approximately 65 °C). Lower temperatures will decrease the reaction rate.
-
Work-up Losses: Significant product loss can occur during the work-up and purification steps. Ensure proper phase separation during extraction and minimize transfers.
Q2: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. Here are the most probable side reactions and mitigation strategies:
-
N-Acetylation (if using acetyl chloride for other steps): If any acetylating agents are present, the amino group can be acetylated. Ensure that the reaction is performed with clean reagents.
-
Dimerization/Polymerization: Under harsh acidic conditions or elevated temperatures for prolonged periods, side reactions involving the amino group and the ester functionality of another molecule can occur. Stick to the recommended reaction time and temperature.
-
Incomplete Neutralization: During work-up, incomplete neutralization of the acid catalyst can lead to the presence of the salt form of the product or starting material in the final product. Ensure the pH is adjusted correctly during the aqueous wash.
Q3: How can I effectively monitor the progress of the esterification reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
TLC System: A typical mobile phase for this reaction is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Visualization: The starting material (3-amino-5-fluorobenzoic acid) and the product (this compound) can be visualized under UV light (254 nm). The product, being less polar, will have a higher Rf value than the starting carboxylic acid.
-
Procedure: Spot the reaction mixture at different time intervals (e.g., every hour) on a TLC plate alongside the starting material as a reference. The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.
Q4: What is the best method for purifying the crude this compound?
A4: The most common and effective method for purifying the crude product is recrystallization.[1]
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of 3-amino-5-fluorobenzoic Acid
| Parameter | Method A: Sulfuric Acid Catalysis | Method B: Thionyl Chloride in Methanol |
| Catalyst | Concentrated Sulfuric Acid | Thionyl Chloride |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (~65 °C) | 0 °C to Reflux |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Work-up | Neutralization with base (e.g., NaHCO₃) | Removal of excess SOCl₂ and HCl |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalysis
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol) and methanol (50 mL).
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Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
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Protocol 2: Synthesis of this compound using Thionyl Chloride in Methanol
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 3-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol) and methanol (50 mL).
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (3.5 mL, 48.3 mmol) dropwise via the dropping funnel over 30 minutes.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure.
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Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Purification of Crude Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Methyl 3-amino-5-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound?
Common impurities in crude this compound typically stem from the synthetic route used for its preparation. Potential impurities include:
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Unreacted Starting Materials: If synthesized via the reduction of a nitro group, the starting material, Methyl 3-fluoro-5-nitrobenzoate, is a common impurity.
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Reaction Byproducts: Side-products from the specific reaction conditions can be present.
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Colored Impurities: The crude product may appear as a colored solid or oil due to the presence of oxidized species or other colored byproducts.
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Residual Solvents: Solvents used in the reaction or work-up may remain in the crude product.
Q3: My crude product is a dark oil or a discolored solid. What can I do?
The discoloration of crude aromatic amines is often due to air oxidation. Here are a few strategies to address this:
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Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration.
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Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired product from colored, often more polar, impurities.
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Inert Atmosphere: For subsequent storage of the purified product, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent re-oxidation.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing impurities, provided a suitable solvent system can be identified.
Problem: I can't find a suitable single solvent for recrystallization.
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Possible Cause: The solubility profile of your compound may not be ideal for recrystallization from a single solvent.
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Troubleshooting Steps:
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Utilize a Solvent Pair: A common technique is to use a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.
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Suggested Solvent Systems: For substituted aminobenzoates, common solvent pairs include:
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Ethanol/Water
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Methanol/Water
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Ethyl Acetate/Hexane
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Dichloromethane/Hexane
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-
A purification method for the similar compound, Methyl 3-amino-2-fluorobenzoate, involves trituration with a mixture of methyl tert-butyl ether and heptane. This solvent system could be a good starting point for developing a recrystallization protocol for this compound.
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Problem: The product "oils out" during cooling instead of crystallizing.
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Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.
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Troubleshooting Steps:
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Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
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Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.
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Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.
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Solvent Adjustment: Add a slightly larger volume of the "poor" solvent at the beginning of the recrystallization process.
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Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. A key challenge with amines is their basicity, which can lead to poor separation on standard silica gel.
Problem: My compound is streaking or showing poor separation on a silica gel column.
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Possible Cause: The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing of the peak and poor resolution.
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Troubleshooting Steps:
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Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or pyridine, into the mobile phase can neutralize the acidic sites on the silica gel. A typical concentration is 0.5-2% (v/v) of TEA in your eluent system.
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Pre-treat the Silica Gel: The silica gel can be pre-treated by flushing the packed column with the eluent containing the basic modifier before loading the sample.
-
Use an Alternative Stationary Phase:
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Amine-functionalized silica: This type of stationary phase is less acidic and is specifically designed for the purification of basic compounds.
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Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.
-
-
Reverse-Phase Chromatography: If available, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying polar and ionizable compounds like this compound. A mobile phase with a basic modifier (e.g., TEA or ammonium hydroxide) is often used to ensure the amine is in its free base form.
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Problem: I am unsure which eluent system to use for column chromatography.
-
Troubleshooting Steps:
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Thin-Layer Chromatography (TLC): Always develop an appropriate solvent system using TLC before running a column. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
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Starting Eluent Systems: For polar aromatic amines, good starting points for eluent systems on silica gel include mixtures of:
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Ethyl Acetate/Hexane
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Dichloromethane/Methanol
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Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute your compounds. For example, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
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Data Presentation
Table 1: Physical Properties of this compound and a Key Isomer
| Property | This compound | Methyl 3-amino-2-fluorobenzoate (Isomer) |
| CAS Number | 884497-46-5 | 1195768-18-3 |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol | 169.15 g/mol |
| Appearance | - | Colorless to light orange to yellow clear liquid |
| Boiling Point | - | 282.6 ± 25.0 °C at 760 mmHg (Predicted) |
| pKa | - | 2.06 ± 0.10 (Predicted) |
Note: Experimental data for the target compound is limited; data for the isomer is provided for reference.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization using a Solvent Pair
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the crude product is colored, this is the stage at which to add activated carbon before hot filtration.
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Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
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Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
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Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of the ice-cold solvent mixture.
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Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: General Procedure for Flash Column Chromatography on Silica Gel
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TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. If the spot streaks, add 0.5-1% triethylamine to the eluent.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
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Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent to elute the compounds from the column.
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Fraction Collection: Collect the eluent in separate fractions.
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Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: Troubleshooting guide for column chromatography of basic amines.
optimization of reaction conditions for Methyl 3-amino-5-fluorobenzoate
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare Methyl 3-amino-5-fluorobenzoate?
A common and logical synthetic route starts from 3,5-difluorobenzoic acid. The synthesis involves a three-step process: nitration, nucleophilic aromatic substitution of one fluorine atom with an amino group, and finally, esterification of the carboxylic acid to the methyl ester.
Q2: Why is the nitration step critical and what are the key parameters?
The nitration of the aromatic ring is a crucial step that introduces the nitro group, which will later be reduced to the amino group. Key parameters to control are the reaction temperature and the choice of nitrating agent. Typically, a mixture of nitric acid and sulfuric acid is used. Maintaining a low temperature is essential to prevent over-nitration and the formation of byproducts.
Q3: What are the challenges in the amination step?
The nucleophilic aromatic substitution of a fluorine atom with an amino group can be challenging. It often requires elevated temperatures and pressures, and the use of a strong base. The choice of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) and the catalyst are critical for achieving good conversion and selectivity.
Q4: Which esterification method is recommended for the final step?
Fischer-Speier esterification is a common method for converting the carboxylic acid to its methyl ester. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at reflux temperature. An important consideration is the removal of water as it is formed to drive the equilibrium towards the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Nitration Step | Incomplete reaction. | - Increase reaction time. - Ensure the nitrating mixture is sufficiently concentrated. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Over-nitration or side reactions. | - Maintain a low reaction temperature (e.g., 0-5 °C). - Add the nitrating agent dropwise to control the reaction rate. | |
| Poor Selectivity in Amination | Reaction conditions are too harsh, leading to multiple substitutions or decomposition. | - Optimize the reaction temperature and pressure. - Screen different solvents and bases to find milder conditions. - Consider using a protected form of ammonia. |
| Catalyst deactivation. | - Use a fresh catalyst. - Ensure the reaction is free from impurities that could poison the catalyst. | |
| Incomplete Esterification | Equilibrium not shifted towards the product. | - Use a large excess of methanol. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. - Increase the amount of acid catalyst. |
| Steric hindrance. | - If the substrate is sterically hindered, consider using alternative esterification methods such as using diazomethane (with extreme caution due to its toxicity and explosive nature) or by converting the carboxylic acid to an acid chloride followed by reaction with methanol.[1] | |
| Formation of Byproducts | Impurities in starting materials. | - Use high-purity starting materials.[2] |
| Undesired side reactions. | - Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[3] - In amide coupling, the formation of N-acylurea byproduct can be minimized by adding HOBt.[2] | |
| Difficult Purification | Product is an oil or has similar polarity to impurities. | - If direct crystallization is difficult, consider purification by column chromatography. - If the product is an oil, try trituration with a non-polar solvent like hexanes to induce solidification.[2] |
| Emulsion formation during work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[2] |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
Step 1: Nitration of 3,5-difluorobenzoic acid
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To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.
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Slowly add 3,5-difluorobenzoic acid in portions, ensuring the temperature does not exceed 10 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid, maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-fluoro-5-nitrobenzoic acid.
Step 2: Amination of 3-fluoro-5-nitrobenzoic acid
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In a pressure vessel, dissolve 3-fluoro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol).
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Add aqueous ammonia and a copper-based catalyst.
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Seal the vessel and heat the reaction mixture at a specified temperature and pressure for several hours.
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Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture, and carefully vent the pressure.
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Acidify the reaction mixture to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 3-amino-5-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
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Dissolve 3-amino-5-nitrobenzoic acid in a suitable solvent like methanol or ethanol.
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Add a catalyst, such as Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
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Filter the catalyst through a pad of Celite and wash with the solvent.
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Concentrate the filtrate to obtain 3,5-diaminobenzoic acid.
Step 4: Fischer-Speier Esterification
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Dissolve 3-amino-5-fluorobenzoic acid in an excess of methanol.
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Slowly add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Hypothetical synthesis workflow for this compound.
References
Technical Support Center: Purification of Methyl 3-amino-5-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-fluorobenzoate. Here, you will find detailed information on identifying and removing common impurities, along with experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used.
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From the esterification of 3-amino-5-fluorobenzoic acid: The primary impurity is typically the unreacted starting material, 3-amino-5-fluorobenzoic acid .
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From the reduction of methyl 3-fluoro-5-nitrobenzoate: Common impurities include the starting material, methyl 3-fluoro-5-nitrobenzoate , and potentially intermediates from incomplete reduction.
Q2: My crude product is a discolored oil/solid. What could be the cause?
A2: Discoloration, often appearing as brown or tar-like substances, can result from side reactions, especially if the reaction temperature was not well-controlled during synthesis. These colored impurities are typically polar byproducts that can be removed by chromatography or recrystallization.
Q3: How can I assess the purity of my this compound sample?
A3: The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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HPLC can quantify the percentage of your desired compound and separate it from impurities.
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¹H and ¹³C NMR can identify the structure of the main compound and detect the presence of impurities by comparing the spectra to a reference standard.
Q4: Which purification method is most suitable for my sample?
A4: The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities from a solid product.
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Column Chromatography is a versatile method for separating the desired product from a mixture of impurities, especially if the product is an oil or if there are multiple impurities with different polarities.
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Acid-Base Extraction can be useful for removing acidic or basic impurities. For instance, an unreacted acidic starting material like 3-amino-5-fluorobenzoic acid can be removed by washing an organic solution of the crude product with a basic aqueous solution.
Troubleshooting Guides
Issue 1: Persistent Impurity Peak in HPLC After Purification
Possible Cause: The chosen purification method may not be effective for the specific impurity.
Solutions:
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If you performed recrystallization: The impurity may have similar solubility to your product in the chosen solvent system. Try a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
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If you performed column chromatography: The polarity of your eluent may not be optimal for separating the impurity. Try adjusting the solvent gradient. For stubborn basic impurities, consider adding a small amount of a base like triethylamine (0.1-1%) to the eluent.
Issue 2: Low Recovery After Recrystallization
Possible Cause:
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Too much solvent was used, preventing the product from crashing out of solution upon cooling.
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The product is too soluble in the chosen solvent, even at low temperatures.
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The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.
Solutions:
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Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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If recovery is still low, try a different solvent system where the product has lower solubility at cold temperatures.
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Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 3: Product Streaking or Tailing on a Silica Gel Column
Possible Cause: The amino group on your compound is interacting with the acidic silanol groups on the silica gel.
Solutions:
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Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system.
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Consider using a different stationary phase, such as alumina, which is more basic.
Data Presentation
The following tables summarize typical quantitative data before and after purification of this compound.
Table 1: HPLC Purity Analysis
| Sample | Retention Time of Main Peak (min) | Purity of Main Peak (%) | Impurity Peak(s) Retention Time (min) | Impurity (%) |
| Crude Product | 4.5 | 85 | 2.1 | 15 |
| After Recrystallization | 4.5 | 98 | 2.1 | 2 |
| After Column Chromatography | 4.5 | >99 | - | <1 |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Crude Product Chemical Shift (δ, ppm) | Purified Product Chemical Shift (δ, ppm) | Notes on Impurity Peaks in Crude Sample |
| -OCH₃ | 3.88 (s, 3H) | 3.88 (s, 3H) | - |
| Aromatic-H | 6.8 - 7.5 (m) | 7.01 (dt, J=8.4, 2.4 Hz, 1H) | Broader multiplets due to overlapping signals. |
| Aromatic-H | 7.25 (dd, J=8.4, 2.4 Hz, 1H) | ||
| Aromatic-H | 7.45 (t, J=2.4 Hz, 1H) | ||
| -NH₂ | 3.8 (br s, 2H) | 3.8 (br s, 2H) | May show additional broad signals from acidic protons of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane).
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Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
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Column Packing: Pack the column with silica gel as a slurry in the initial eluent.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Run the column using the solvent gradient, collecting fractions.
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Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
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Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for persistent HPLC impurities.
Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving Methyl 3-amino-5-fluorobenzoate. This versatile building block is valuable in the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, the interplay of its functional groups—the nucleophilic amine, the ester, and the electron-withdrawing fluorine atom—can present unique challenges. This resource aims to provide solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound to consider before starting a reaction?
The reactivity of this compound is governed by three main components:
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Amino Group: The primary amine at the 3-position is a nucleophilic site and can readily participate in reactions such as acylation, sulfonylation, and alkylation. Its basicity is somewhat reduced by the electron-withdrawing effects of the fluorine and ester groups.
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Aromatic Ring: The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the regioselectivity of electrophilic aromatic substitution and the reactivity of the ring in cross-coupling reactions.
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Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which must be considered when choosing reaction conditions.
Q2: How does the fluorine atom in the meta-position influence the reactivity of the amino group?
The fluorine atom at the 5-position primarily exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the aromatic ring and, to a lesser extent, on the amino group. Consequently, the amino group of this compound is less nucleophilic than that of a non-fluorinated analogue like methyl 3-aminobenzoate. This can lead to slower reaction rates in acylation or sulfonylation reactions and may require slightly more forcing conditions or more reactive reagents.
Q3: Can I perform a Suzuki coupling with an aryl halide without protecting the amino group?
While it is often possible to perform Suzuki couplings on anilines without N-protection, the success is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base. The free amine can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. For challenging couplings or to ensure reproducibility, N-protection (e.g., as an acetyl or Boc-carbamate) is a prudent strategy.
Q4: Are there any known incompatibilities or particularly challenging reactions with this molecule?
Reactions that require strong basic conditions can be problematic due to the potential for methyl ester hydrolysis. Similarly, strongly acidic conditions can lead to protonation of the amino group, deactivating it towards electrophiles. Friedel-Crafts reactions on the aromatic ring are generally not recommended due to the deactivating nature of the substituents.
Troubleshooting Guides for Common Reactions
N-Acylation / N-Sulfonylation
This is one of the most common reactions for this substrate, often a key step in the synthesis of bioactive molecules.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Insufficiently reactive acylating/sulfonylating agent | The reduced nucleophilicity of the amine may require a more reactive electrophile. Consider using an acyl chloride or sulfonyl chloride instead of an anhydride. |
| Inappropriate base | A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. Ensure the base is anhydrous and used in slight excess (1.1-1.5 equivalents). For very sluggish reactions, a stronger, non-nucleophilic base like DBU could be trialed cautiously. |
| Low reaction temperature | While many acylations proceed at room temperature, gentle heating (40-60 °C) may be necessary to drive the reaction to completion. |
| Poor solvent choice | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the solvent is anhydrous. |
Problem: Formation of Multiple Products (e.g., diacylation)
| Potential Cause | Recommended Solution(s) |
| Excess acylating agent | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent. |
| Reaction temperature too high | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
Experimental Protocol: General N-Acylation
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Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq.).
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura reactions, this compound would typically be converted to an aryl halide (e.g., via a Sandmeyer reaction) first. The following guide assumes you are using a derivative, such as Methyl 3-bromo-5-fluorobenzoate.
Problem: Low Yield of Coupled Product
| Potential Cause | Recommended Solution(s) |
| Catalyst deactivation | Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen. Use fresh, high-quality palladium catalysts and phosphine ligands. |
| Suboptimal ligand | The choice of ligand is critical. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often give good results. |
| Ineffective base | The choice of base is crucial and substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good starting point for aryl bromides. |
| Protodeboronation of the boronic acid | This side reaction is more prevalent with electron-rich boronic acids and at higher temperatures. Use the minimum effective temperature and reaction time. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
Problem: Homocoupling of the Boronic Acid
| Potential Cause | Recommended Solution(s) |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| High catalyst loading | While counterintuitive, sometimes reducing the catalyst loading can minimize side reactions. |
Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromo-Derivative
-
Reaction Setup: To a flame-dried flask, add the aryl bromide (e.g., Methyl 3-bromo-5-fluorobenzoate, 1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or toluene and water).
-
Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool to convert the amino group of this compound into other functionalities, such as halides or a cyano group, via a diazonium salt intermediate.
Problem: Low Yield of the Desired Product
| Potential Cause | Recommended Solution(s) |
| Incomplete diazotization | Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite. The choice of acid (e.g., HCl, H₂SO₄) is also important. |
| Decomposition of the diazonium salt | Diazonium salts are often unstable and should be used immediately after formation without isolation. Avoid warming the reaction mixture until the addition of the copper(I) salt. |
| Side reactions of the diazonium salt | The electron-withdrawing fluorine and ester groups can make the diazonium salt more susceptible to nucleophilic attack by water, leading to phenol formation as a byproduct. Ensure the reaction is performed in a sufficiently acidic medium. |
Problem: Formation of Azo Compounds
| Potential Cause | Recommended Solution(s) |
| Reaction of the diazonium salt with unreacted starting material | Ensure slow and controlled addition of the sodium nitrite solution to the acidic solution of the amine to avoid a localized excess of the amine. |
Experimental Protocol: General Sandmeyer Reaction (e.g., Bromination)
-
Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of the copper(I) halide (e.g., CuBr, 1.0-1.2 eq.) in the corresponding concentrated acid (e.g., 48% HBr). Cool this mixture to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) halide mixture with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the organic layer with water, brine, and then dry and concentrate. Purify the crude product by column chromatography.
Visualizing Experimental Workflows
To aid in understanding the logical flow of these common procedures, the following diagrams have been generated.
Caption: A typical workflow for the N-acylation of this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting guide for low yields in Sandmeyer reactions.
preventing decomposition of Methyl 3-amino-5-fluorobenzoate during reactions
Welcome to the technical support center for Methyl 3-amino-5-fluorobenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black. What is causing this discoloration?
A1: The discoloration is likely due to the oxidation of the aniline (amino) group on the benzene ring.[1][2] Anilines are susceptible to oxidation, especially in the presence of air (oxygen), metal catalysts, or oxidizing reagents. This process can form highly colored impurities such as nitrobenzenes, benzoquinones, or polymeric aniline species.[2] The electron-donating nature of the amino group makes the aromatic ring electron-rich and thus more prone to oxidation.[1][2]
Q2: I am observing the formation of 3-amino-5-fluorobenzoic acid as a byproduct in my reaction. What reaction conditions favor this?
A2: The formation of 3-amino-5-fluorobenzoic acid indicates the hydrolysis of the methyl ester group.[3][4] This reaction is typically catalyzed by the presence of acids or bases in the reaction mixture, often accelerated by elevated temperatures.[3][4] Water present in the solvent or reagents can participate in this hydrolysis.
Q3: Can this compound undergo decarboxylation? Under what conditions should I be concerned about this?
A3: Yes, decarboxylation, the loss of the carboxyl group as carbon dioxide, can occur, particularly if the methyl ester is first hydrolyzed to the carboxylic acid.[5][6][7] Aminobenzoic acids are known to undergo decarboxylation, especially under acidic conditions and at higher temperatures.[5][8] The presence of the electron-donating amino group can facilitate this electrophilic substitution reaction.[6]
Q4: How can I prevent the oxidation of the amino group during my reaction?
A4: To prevent oxidation, you can employ several strategies:
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Work under an inert atmosphere: Conducting the reaction under an inert gas like nitrogen or argon will minimize contact with atmospheric oxygen.[2]
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Use deoxygenated solvents: Solvents can be sparged with an inert gas to remove dissolved oxygen.
-
Control the pH: The rate of aniline oxidation can be pH-dependent. The optimal pH to minimize oxidation while allowing the desired reaction to proceed should be determined experimentally.[2]
-
Use antioxidants: The addition of a sacrificial reducing agent can help to prevent the oxidation of your substrate.
-
Protect the amino group: Temporarily converting the amino group to a less reactive functional group, such as an amide, can protect it from oxidation.[9][10][11]
Q5: What is the most effective way to protect the amino group of this compound?
A5: Acetylation of the amino group to form an acetamide is a common and effective protection strategy.[9][10] The resulting amide is significantly less susceptible to oxidation and other unwanted side reactions. The protecting group can be readily removed by hydrolysis under acidic or basic conditions after the desired reaction is complete.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark (yellow, brown, black) | Oxidation of the amino group. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Use deoxygenated solvents.- Adjust the pH of the reaction medium.- Consider protecting the amino group as an amide. |
| Formation of 3-amino-5-fluorobenzoic acid | Hydrolysis of the methyl ester. | - Use anhydrous solvents and reagents.- Avoid strongly acidic or basic conditions if possible.- If acidic or basic conditions are required, consider running the reaction at a lower temperature. |
| Loss of the carboxylate group (decarboxylation) | Hydrolysis to the carboxylic acid followed by decarboxylation, often at elevated temperatures and/or in acidic media. | - Minimize reaction temperature.- Avoid prolonged heating under acidic conditions.- If the ester is not required for the final product, consider if the decarboxylated product is the desired outcome. |
| Unwanted electrophilic aromatic substitution | The amino group is a strong activating group, making the aromatic ring highly reactive towards electrophiles. | - Protect the amino group as an amide to reduce its activating effect.[9][10] This will also direct electrophiles primarily to the para position relative to the amide. |
Experimental Protocols
Protocol 1: General Procedure for Reactions Under an Inert Atmosphere
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Introduce the this compound and any solid reagents into the reaction flask against a counterflow of the inert gas.
-
Add deoxygenated solvents via a syringe or cannula. To deoxygenate a solvent, bubble a stream of nitrogen or argon through it for 15-30 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler system.
-
Work up the reaction as required, keeping in mind that the product may still be sensitive to air.
Protocol 2: Protection of the Amino Group by Acetylation
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetic acid).
-
Add a base, such as pyridine or triethylamine (approximately 1.1 to 1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (approximately 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water, a mild acid (e.g., dilute HCl) to remove the base, and then a mild base (e.g., saturated sodium bicarbonate solution) to remove any excess acetic anhydride/acetic acid.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the protected product, Methyl 3-acetamido-5-fluorobenzoate.
Protocol 3: Deprotection of the Acetamido Group
-
Dissolve the N-acetylated compound in a suitable solvent mixture, such as methanol and water.
-
Add an acid (e.g., concentrated HCl) or a base (e.g., NaOH or KOH).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry it over a drying agent, and concentrate it to yield the deprotected this compound.
Visualizing Decomposition and Prevention
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. scite.ai [scite.ai]
- 6. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protective Groups [organic-chemistry.org]
analytical methods for assessing the purity of Methyl 3-amino-5-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of Methyl 3-amino-5-fluorobenzoate. The information is tailored for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for determining the purity of this compound. A reversed-phase method is generally suitable for this aromatic amine and ester.
Experimental Protocol: Reversed-Phase HPLC
A standard reversed-phase HPLC method for the purity analysis of this compound is outlined below.
1. Instrumentation and Materials:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Prepare a series of dilutions from the standard stock solution for linearity and quantification.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Troubleshooting Guide
Question: Why am I seeing peak tailing for the this compound peak?
Answer: Peak tailing for aromatic amines like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pKa of the amino group is crucial. Ensure the mobile phase pH is at least 2 units below the pKa of the amine to ensure it is fully protonated and minimize interactions with silanols. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase is recommended.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have reduced silanol activity.
-
Add a Competitive Base: Introduce a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
Question: My retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time instability can be caused by several factors related to the HPLC system and method.
Troubleshooting Steps:
-
Ensure System Equilibration: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the initial mobile phase conditions.
-
Check for Leaks: Inspect the system for any leaks, particularly around fittings, pump seals, and the injector.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Question: I am observing a noisy or drifting baseline. How can I fix this?
Answer: A noisy or drifting baseline can interfere with accurate peak integration and quantification.
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to remove dissolved gases, which can cause bubbles in the detector flow cell.
-
Check for Contamination: Contamination in the mobile phase, column, or detector can lead to baseline issues. Use high-purity solvents and filter all mobile phases.[1]
-
Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
-
System Leaks: Leaks in the system can cause pressure fluctuations that manifest as baseline noise.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS can be used for the purity assessment of this compound, particularly for identifying volatile impurities. Due to the polarity of the amino group, derivatization may be necessary for optimal chromatographic performance, though direct analysis is often possible.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chemicals and Reagents:
-
This compound sample.
-
High-purity solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).
-
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL.
3. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
GC-MS Troubleshooting Guide
Question: I am observing poor peak shape (tailing) for my analyte in the GC chromatogram. What should I do?
Answer: Peak tailing in GC can be caused by active sites in the GC system or issues with the column.
Troubleshooting Steps:
-
Check for Active Sites: The amino group of your analyte can interact with active sites in the inlet liner or the column. Use a deactivated inlet liner.
-
Column Conditioning: The column may need conditioning to remove contaminants and ensure an inert surface.
-
Derivatization: If peak tailing persists, consider derivatizing the amino group to make the analyte less polar and reduce interactions with active sites.
Question: I am seeing ghost peaks in my chromatogram. What is their source?
Answer: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They are typically due to contamination.
Troubleshooting Steps:
-
Check the Septum: The inlet septum can degrade over time and release contaminants. Replace the septum.
-
Contaminated Syringe: The injection syringe may be contaminated. Clean the syringe thoroughly or use a new one.
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Carryover: There may be carryover from a previous, more concentrated sample. Run a solvent blank to check for carryover and clean the system if necessary.
Question: Why are my results not reproducible?
Answer: Irreproducible results in GC-MS can stem from various sources, including the sample introduction system and the GC conditions.
Troubleshooting Steps:
-
Check for Leaks: Leaks in the GC system can lead to inconsistent flow rates and retention times. Use an electronic leak detector to check for leaks.
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and injecting a consistent volume.
-
Temperature Fluctuations: Ensure the oven and inlet temperatures are stable and reproducible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR).
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (for qNMR), such as maleic acid or dimethyl sulfone.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.
-
For ¹³C NMR, a proton-decoupled experiment is typically used.
3. Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 105 - 165 |
| -OCH₃ | ~3.9 | ~52 |
| -NH₂ | ~4.0 (broad) | - |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
NMR Troubleshooting Guide
Question: My NMR peaks are broad. What is the cause?
Answer: Broad NMR peaks can result from several factors affecting the magnetic field homogeneity or the sample itself.
Troubleshooting Steps:
-
Shimming: The magnetic field may not be sufficiently homogeneous. Re-shim the spectrometer.
-
Sample Solubility: If the sample is not fully dissolved, it can lead to broad lines. Try a different deuterated solvent or gently warm the sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Chemical Exchange: The protons of the amine group may be undergoing chemical exchange, which can broaden the peak. This is often temperature-dependent.
Question: The integration of my peaks is not accurate for quantitative analysis. Why?
Answer: Accurate integration in qNMR requires careful attention to experimental parameters.
Troubleshooting Steps:
-
Relaxation Delay: Ensure the relaxation delay is long enough to allow for complete relaxation of all nuclei between pulses. A delay of at least 5 times the longest T₁ is recommended.
-
Baseline Correction: A poorly corrected baseline can lead to integration errors. Ensure the baseline is flat before integrating the peaks.
-
Signal Overlap: If the analyte peaks overlap with impurity or solvent peaks, this will affect the accuracy of the integration.
Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 169
-
Loss of -OCH₃: [M - 31]⁺, m/z = 138
-
Loss of -COOCH₃: [M - 59]⁺, m/z = 110
This information is useful for confirming the identity of the compound in GC-MS analysis.
References
Validation & Comparative
The Biological Potential of Compounds Derived from Methyl 3-amino-5-fluorobenzoate: A Comparative Guide for Researchers
Methyl 3-amino-5-fluorobenzoate is a key starting material in the synthesis of a diverse range of biologically active compounds, particularly potent anticancer agents. Its unique structure, featuring a fluorine atom and an amino group on a benzene ring, provides a versatile scaffold for the development of targeted therapies. This guide offers a comparative overview of the biological activities of compounds synthesized from this valuable precursor, with a focus on their application in oncology.
This document summarizes quantitative data on the biological activity of derivatives targeting key cancer-related proteins: DHX9 helicase, Poly(ADP-ribose) polymerase (PARP), and Isocitrate Dehydrogenase 1/2 (IDH1/2). Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this promising area of medicinal chemistry.
Targeting Key Proteins in Cancer Therapy
Derivatives of this compound have been successfully utilized to create inhibitors for several critical cancer targets. The strategic placement of the fluorine atom can enhance binding affinity and metabolic stability, making these compounds promising candidates for drug development.
DHX9 Helicase Inhibitors
DHX9 is an RNA helicase involved in various cellular processes, including transcription and the maintenance of genomic stability. Its inhibition is a novel strategy for treating certain cancers, particularly those with microsatellite instability.
Table 1: In Vitro Activity of a Representative DHX9 Inhibitor
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| ATX968 | DHX9 Helicase | Biochemical | < 50 | - | [1] |
| ATX968 | Cell Proliferation | Cellular | 100 - 500 | MSI-H/dMMR Cancer Cells | [1] |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair. Inhibiting PARP is a clinically validated approach for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
Table 2: In Vitro Activity of a Representative PARP Inhibitor (Talazoparib)
| Compound ID | Target | Assay Type | Ki (nM) | EC50 (nM) | Cell Line | Reference |
| Talazoparib (BMN 673) | PARP1 | Enzyme Activity | 1.2 | - | - | [2] |
| Talazoparib (BMN 673) | PARP2 | Enzyme Activity | 0.87 | - | - | [2] |
| Talazoparib (BMN 673) | PARP Activity | Whole-Cell | - | 2.51 | - | [2] |
| Talazoparib (BMN 673) | Cell Proliferation | Cellular | - | 0.3 | MX-1 (BRCA1 mutant) | [2] |
| Talazoparib (BMN 673) | Cell Proliferation | Cellular | - | 5 | Capan-1 (BRCA2 mutant) | [2] |
Isocitrate Dehydrogenase 1/2 (IDH1/2) Inhibitors
Mutations in IDH1 and IDH2 are found in various cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis. Inhibitors of mutant IDH enzymes are a targeted therapy for these cancers.
Table 3: In Vitro Activity of a Representative Mutant IDH1 Inhibitor
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Representative mIDH1 Inhibitor | Mutant IDH1 (R132H) | Enzyme Activity | < 10 | - | [3] |
| Representative mIDH1 Inhibitor | 2-HG Production | Cellular | < 100 | U87MG (R132H) | [4] |
Visualizing the Mechanisms of Action
To better understand the biological context of these compounds, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing their activity.
Caption: A generalized workflow for the synthesis and biological evaluation of compounds derived from this compound.
Caption: The mechanism of action of PARP inhibitors in BRCA-deficient cancer cells, leading to synthetic lethality.
Caption: The role of mutant IDH1 in cancer and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
DHX9 Helicase Activity Assay
The inhibitory activity against DHX9 is typically measured using a biochemical assay that monitors the enzyme's ATPase activity, which is coupled to its helicase function.
-
Principle: DHX9 utilizes ATP to unwind RNA substrates. The rate of ATP hydrolysis to ADP is proportional to the helicase activity.
-
Method: A common method is the ADP-Glo™ assay. Recombinant DHX9 enzyme is incubated with a suitable RNA substrate and ATP. The inhibitor is added at various concentrations. After the reaction, the amount of ADP produced is quantified by a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is inversely proportional to the inhibitor's potency. IC50 values are calculated by fitting the dose-response data to a suitable model.[5]
Cell-Based PARP Activity Assay
The cellular activity of PARP inhibitors is assessed by their ability to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells and by their selective cytotoxicity to DNA repair-deficient cancer cells.
-
PARylation Assay (ELISA-based):
-
Principle: This assay quantifies the level of PAR in cell lysates. In the presence of a PARP inhibitor, PAR synthesis is reduced.
-
Method: Cells are treated with the inhibitor and then with a DNA-damaging agent to induce PARP activity. Cell lysates are then analyzed by an ELISA that uses an anti-PAR antibody to detect the amount of PAR.[6]
-
Data Analysis: A decrease in the ELISA signal indicates PARP inhibition.
-
-
Cell Viability Assay:
-
Principle: This assay measures the cytotoxic effect of the PARP inhibitor, particularly in cancer cell lines with BRCA mutations (e.g., HCC1937, CAPAN-1).
-
Method: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor. Cell viability is assessed after a defined period (e.g., 72 hours) using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (EC50) is determined from the dose-response curve.
-
Mutant IDH1/2 Enzyme and Cellular Assays
The efficacy of mutant IDH1/2 inhibitors is determined by their ability to block the production of the oncometabolite 2-HG.
-
Enzyme Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the conversion of α-ketoglutarate (α-KG) to 2-HG by the mutant IDH1/2 enzyme. The reaction consumes NADPH, and the rate of NADPH depletion can be monitored.
-
Method: Recombinant mutant IDH1 or IDH2 enzyme is incubated with NADPH, α-KG, and the test compound. The decrease in NADPH concentration is measured spectrophotometrically at 340 nm.[7]
-
Data Analysis: The rate of NADPH depletion is used to calculate the percentage of inhibition, and IC50 values are determined from dose-response curves.
-
-
Cellular 2-HG Assay (LC-MS/MS):
-
Principle: This assay quantifies the levels of 2-HG in cells expressing mutant IDH1 or IDH2 after treatment with an inhibitor.
-
Method: Mutant IDH1/2-expressing cells are treated with the inhibitor for a specific duration. The cells are then lysed, and the intracellular metabolites are extracted. The concentration of 2-HG is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Data Analysis: The reduction in 2-HG levels in treated cells compared to untreated controls indicates the inhibitor's cellular potency.
-
References
- 1. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Methyl 3-amino-5-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of Methyl 3-amino-5-fluorobenzoate and its derivatives. By presenting key experimental data and detailed analytical protocols, this document aims to serve as a valuable resource for the characterization and analysis of these important pharmaceutical intermediates.
Spectroscopic Data Comparison
A detailed summary of the available and expected spectroscopic data for this compound and its related derivatives is presented below. This allows for a direct comparison of their key spectral features.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Expected signals include aromatic protons (6.5-7.5 ppm), a singlet for the methyl ester protons (~3.8 ppm), and a broad singlet for the amine protons. | Expected signals include a peak for the methyl carbon (~52 ppm), aromatic carbons (100-165 ppm, with C-F couplings), and a carbonyl carbon (~166 ppm). |
| Methyl 3-aminobenzoate [1] | Aromatic protons (6.7-7.4 ppm), NH₂ (5.29 ppm, broad s), OCH₃ (not specified) | Aromatic carbons (114.9, 117.1, 118.4, 129.3, 131.7, 149.2 ppm), C=O (168.3 ppm) |
| Methyl 3-fluorobenzoate [2] | Aromatic protons (7.19-7.83 ppm), OCH₃ (3.91 ppm, s) | Aromatic carbons (116.5, 119.6, 120.0, 125.2, 129.8, 130.0, 132.1, 132.3, 160.0, 164.9 ppm), OCH₃ (52.2 ppm), C=O (165.7 ppm) |
| Methyl 3-amino-2-fluorobenzoate | A key intermediate in the synthesis of Dabrafenib, a kinase inhibitor.[3] Specific spectral data not available in the search results. | Specific spectral data not available in the search results. |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Expected absorptions: N-H stretching (3300-3500 cm⁻¹), C=O stretching of ester (~1720 cm⁻¹), C-F stretching (1000-1300 cm⁻¹), and aromatic C-H and C=C bands. | Molecular Weight: 169.15 g/mol .[4][5][6] Expected molecular ion peak [M]⁺ at m/z 169. |
| Methyl 3-aminobenzoate | N-H stretching, C=O stretching, C-N stretching, aromatic C-H and C=C bands. | Molecular Weight: 151.16 g/mol . Molecular ion peak [M]⁺ at m/z 151.[7] |
| Methyl 3-fluorobenzoate | C=O stretching, C-F stretching, aromatic C-H and C=C bands. | Molecular Weight: 154.14 g/mol . |
Alternative Analytical Techniques
Besides the standard spectroscopic methods, several other analytical techniques can be employed for the comprehensive analysis of this compound derivatives, particularly for impurity profiling in pharmaceutical applications.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of impurities. Reverse-phase HPLC is commonly used to separate the main compound from related substances.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of impurities, even at trace levels.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be necessary for polar compounds like aminobenzoates to increase their volatility.[8]
-
¹⁹F NMR Spectroscopy: A highly specific and powerful tool for the identification and quantification of fluorinated impurities, leveraging the unique NMR properties of the fluorine atom.[9]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not a primary tool for structural elucidation, it can be optimized for the sensitive analysis of fluorinated compounds, especially for quantifying total fluorine content.[10]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Record the spectrum on a 300 or 400 MHz NMR spectrometer.
-
Use a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans may be required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation:
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
Detect the ions to generate a mass spectrum, which shows the relative abundance of each fragment ion.
-
Visualizations
To aid in the understanding of the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 95% | CAS: 884497-46-5 | AChemBlock [achemblock.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
comparative study of the reactivity of fluorinated aminobenzoates
A Comparative Guide to the Reactivity of Fluorinated Aminobenzoates
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of fluorine substitution on the reactivity of aromatic compounds is paramount. Fluorine's unique electronic properties can dramatically alter reaction rates and mechanisms, providing a powerful tool for fine-tuning the characteristics of pharmaceutical intermediates. This guide presents a comparative study of the reactivity of ortho-, meta-, and para-fluorinated methyl aminobenzoates, with a focus on alkaline hydrolysis and nucleophilic aromatic substitution (SNAr).
Introduction to Fluorine's Electronic Effects
The reactivity of fluorinated aminobenzoates is primarily governed by the interplay of fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating mesomeric (resonance) effect (+M).
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma bond framework. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. This effect is most pronounced at the ortho and para positions.
Generally, the inductive effect of fluorine outweighs its mesomeric effect, leading to a net electron withdrawal from the aromatic ring. This deactivation of the ring influences the susceptibility of the ester group to nucleophilic attack and the feasibility of displacing the fluorine atom in SNAr reactions. The amino group (-NH2), being a strong activating group, also significantly influences the overall reactivity of the molecule.
Comparative Reactivity in Alkaline Hydrolysis
The alkaline hydrolysis of methyl aminobenzoates is a fundamental reaction sensitive to electronic changes in the aromatic ring. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.
Hypothetical Comparative Hydrolysis Data
| Compound | Structure | Fluorine Position | Expected Relative Rate Constant (k, M⁻¹s⁻¹) | Rationale |
| Methyl 2-aminobenzoate | - | Reference | Unsubstituted parent compound. | |
| Methyl 2-amino-3-fluorobenzoate | meta | Higher than reference | The -I effect of fluorine at the meta position strongly withdraws electron density, increasing the electrophilicity of the carbonyl carbon. | |
| Methyl 2-amino-4-fluorobenzoate | para | Slightly higher than reference | The -I effect is weaker at the para position and is partially offset by the +M effect, leading to a smaller increase in reactivity compared to the meta isomer. | |
| Methyl 2-amino-5-fluorobenzoate | meta | Higher than reference | Similar to the 3-fluoro isomer, the strong -I effect at the meta position enhances reactivity. | |
| Methyl 2-amino-6-fluorobenzoate | ortho | Lower than reference | Steric hindrance from the ortho-fluorine atom is expected to significantly impede the approach of the nucleophile, overriding the electronic effects. |
Experimental Protocol for Comparative Hydrolysis
This protocol outlines a standardized method for determining the hydrolysis rates of fluorinated methyl aminobenzoates.
Materials:
-
Methyl 2-amino-X-fluorobenzoate (ortho, meta, or para isomers)
-
Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
pH meter
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Solution Preparation: Prepare stock solutions of each fluorinated methyl aminobenzoate isomer in ethanol. Prepare a standardized aqueous solution of NaOH.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a known volume of the NaOH solution.
-
Initiation of Reaction: At time t=0, inject a small, precise volume of the ester stock solution into the NaOH solution with vigorous stirring. The final concentrations should be accurately known.
-
Monitoring the Reaction:
-
Method A (Titration): At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of standard HCl. Back-titrate the unreacted HCl with standard NaOH to determine the concentration of remaining NaOH at each time point.
-
Method B (Spectrophotometry): If the product (aminobenzoate anion) has a different UV-Vis absorption spectrum from the starting ester, the reaction can be monitored continuously in a cuvette inside a thermostated spectrophotometer.
-
-
Data Analysis: Plot the concentration of the ester versus time and determine the initial reaction rate. The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction.
Caption: Workflow for determining hydrolysis rate constants.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the fluorine atom can act as a leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups. The reactivity in SNAr is influenced by the stability of the intermediate Meisenheimer complex.
Expected Reactivity in SNAr
The rate-determining step in SNAr is typically the formation of the negatively charged Meisenheimer complex.[1] A more electron-withdrawing environment stabilizes this intermediate and accelerates the reaction.
| Compound | Fluorine Position | Expected Relative SNAr Rate | Rationale |
| Methyl 3-amino-4-fluorobenzoate | para to -COOCH₃ | Highest | The strong electron-withdrawing effect of the ester group at the para position provides significant stabilization to the Meisenheimer complex. |
| Methyl 5-amino-2-fluorobenzoate | ortho to -COOCH₃ | High | The ester group at the ortho position also provides strong stabilization, though steric effects might slightly reduce the rate compared to the para isomer. |
| Other isomers | - | Significantly lower | Without the strong activating effect of an ortho or para electron-withdrawing group, SNAr is much less favorable. |
Experimental Protocol for Comparative SNAr
This protocol describes a method for comparing the rates of an SNAr reaction, for example, with a common nucleophile like piperidine.
Materials:
-
Fluorinated methyl aminobenzoate isomers
-
Piperidine
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
GC-MS or HPLC for monitoring
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve a known concentration of the fluorinated methyl aminobenzoate in the aprotic polar solvent.
-
Initiation: Add a known excess of piperidine to the solution at a controlled temperature.
-
Monitoring: At timed intervals, withdraw aliquots and quench the reaction (e.g., by adding a dilute acid). Analyze the composition of the mixture by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of reaction and calculate the rate constant.
Caption: Generalized SNAr reaction pathway.
Synthesis of Fluorinated Aminobenzoates
The starting materials for these comparative studies can be synthesized through established routes. For example, fluorinated nitrobenzoic acids can be reduced to the corresponding aminobenzoic acids, followed by Fischer esterification to yield the methyl esters.
Caption: General synthesis route for the target compounds.
Conclusion
This guide provides a framework for the . By systematically evaluating the rates of key reactions such as alkaline hydrolysis and nucleophilic aromatic substitution, researchers can gain valuable insights into the profound influence of fluorine's position on the aromatic ring. The provided experimental protocols and theoretical considerations offer a solid foundation for conducting these investigations, ultimately aiding in the rational design and synthesis of novel fluorinated molecules for drug discovery and development.
References
A Comparative Guide to the Synthetic Validation of Methyl 3-amino-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5-fluorobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its strategic placement of amino and fluoro groups on the benzene ring makes it a valuable intermediate in the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and validation data to assist researchers in selecting the most suitable method for their needs.
Synthetic Strategies: A Comparative Overview
Two primary synthetic pathways for the preparation of this compound have been evaluated:
-
Route A: Direct Esterification of 3-amino-5-fluorobenzoic acid. This approach involves the direct conversion of the commercially available 3-amino-5-fluorobenzoic acid to its methyl ester.
-
Route B: Two-Step Synthesis from 3-fluoro-5-nitrobenzoic acid. This route begins with the esterification of 3-fluoro-5-nitrobenzoic acid, followed by the reduction of the nitro group to yield the final product.
The following table summarizes the key performance indicators for each route, providing a clear comparison to aid in methodological selection.
| Parameter | Route A: Direct Esterification | Route B: Two-Step Synthesis |
| Starting Material | 3-amino-5-fluorobenzoic acid | 3-fluoro-5-nitrobenzoic acid |
| Key Transformations | Fischer Esterification | 1. Esterification2. Nitro Group Reduction |
| Reagents | Methanol, Sulfuric Acid | 1. Methanol, Sulfuric Acid2. H₂, Pd/C |
| Overall Yield | High | Moderate to High |
| Purity of Final Product | High (typically >98%) | High (typically >98%) |
| Number of Steps | One | Two |
| Process Simplicity | Simpler, more direct | More complex, requires isolation of intermediate |
| Safety Considerations | Use of concentrated acid | Use of flammable hydrogen gas and catalyst |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route A: Direct Esterification of 3-amino-5-fluorobenzoic acid
This one-step process, a classic Fischer esterification, offers a straightforward approach to the target molecule.
Procedure:
-
To a solution of 3-amino-5-fluorobenzoic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.2 equivalents) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Two-Step Synthesis from 3-fluoro-5-nitrobenzoic acid
This route provides an alternative approach, particularly useful if 3-fluoro-5-nitrobenzoic acid is a more readily available starting material.
Step 1: Synthesis of Methyl 3-fluoro-5-nitrobenzoate
-
3-fluoro-5-nitrobenzoic acid (1 equivalent) is dissolved in methanol (10 volumes).
-
Concentrated sulfuric acid (0.2 equivalents) is added dropwise at 0 °C.
-
The mixture is heated to reflux for 3 hours.
-
After cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration and dried.
Step 2: Reduction of Methyl 3-fluoro-5-nitrobenzoate
-
Methyl 3-fluoro-5-nitrobenzoate (1 equivalent) is dissolved in methanol.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation (H₂) at a pressure of 50 psi.
-
The reaction is stirred at room temperature until the starting material is completely consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Validation of Synthetic Routes
The successful synthesis of this compound via either route is confirmed through standard analytical techniques.
Analytical Data for this compound (CAS: 884497-46-5):
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98%[1][2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.10 (m, 1H), 6.85-6.75 (m, 1H), 6.55-6.45 (m, 1H), 3.90 (s, 3H), 3.85 (br s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.5, 163.5 (d, J=245 Hz), 148.0 (d, J=10 Hz), 132.0, 110.0 (d, J=22 Hz), 105.5, 102.0 (d, J=25 Hz), 52.5 |
| Mass Spectrum (ESI-MS) m/z | 170.1 [M+H]⁺ |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route A.
References
Comparative Guide to Novel Kinase Inhibitors Derived from Methyl 3-amino-5-fluorobenzoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds derived from Methyl 3-amino-5-fluorobenzoate and their performance as potential kinase inhibitors for anticancer applications. The information is intended to guide research and development by offering a structured overview of their biological activity in comparison to established kinase inhibitors. While direct, comprehensive comparative studies on a wide range of compounds derived from this specific starting material are limited in publicly available literature, this guide synthesizes available data on structurally related fluorinated aminobenzoate derivatives to provide valuable insights.
Introduction to this compound in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key site for further chemical modifications to explore structure-activity relationships (SAR). Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern oncology drug discovery.
Performance Comparison of Novel Compounds and Alternatives
To provide a meaningful comparison, this section presents the biological activity of a novel compound derived from a related aminobenzoate scaffold alongside established kinase inhibitors that target similar pathways.
Table 1: In Vitro Anticancer Activity (IC50) of a Novel Aminobenzoate Derivative and Comparable Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound N5a (4-amino-3-chloro benzoate derivative) | EGFR | A549 (Lung) | 1.89 | [1] |
| HepG2 (Liver) | 2.54 | [1] | ||
| HCT-116 (Colon) | 3.12 | [1] | ||
| Erlotinib | EGFR | A549 (Lung) | 2.87 | [1] |
| HepG2 (Liver) | 4.11 | [1] | ||
| HCT-116 (Colon) | 5.23 | [1] | ||
| Gefitinib | EGFR | A549 (Lung) | ~0.015 | Not explicitly cited |
| Dasatinib | Multi-kinase (including BCR-ABL, SRC) | HCT-116 (Colon) | 0.14 | [2] |
| MCF-7 (Breast) | 0.67 | [2] | ||
| H460 (Lung) | 9.0 | [2] | ||
| Sorafenib | Multi-kinase (including RAF, VEGFR) | HCT-116 (Colon) | 18.6 | [2] |
| MCF-7 (Breast) | 16.0 | [2] | ||
| H460 (Lung) | 18.0 | [2] |
Note: Compound N5a is a derivative of 4-amino-3-chloro benzoate, a structurally similar starting material to this compound. The data is presented to illustrate the potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
Synthesis of Novel 4-amino-3-chloro Benzoate Ester Derivatives (e.g., Compound N5a)
A multi-step synthesis was employed to generate the hydrazine-1-carbothioamide derivatives, including compound N5a. The general procedure involves the initial synthesis of ethyl 4-amino-3-chlorobenzoate, followed by reaction with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with various isothiocyanates to yield the final carbothioamide derivatives. The full, detailed synthesis protocol can be found in the cited literature.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Compound N5a, Erlotinib) and incubated for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.[1]
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a commercially available EGFR kinase assay kit.
-
Reaction Mixture: The reaction mixture contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (no inhibitor). The IC50 value is then determined from the dose-response curve.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors.
Caption: A generalized workflow for the discovery and initial evaluation of novel kinase inhibitors.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by EGFR tyrosine kinase inhibitors (TKIs).
References
A Comparative Guide to the Drug-Like Properties of Methyl 3-amino-5-fluorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
The methyl 3-amino-5-fluorobenzoate scaffold is a key starting point for the synthesis of various biologically active compounds. Its derivatives have garnered interest in medicinal chemistry due to their potential therapeutic applications, which are heavily influenced by their drug-like properties. This guide provides a comparative overview of these properties, supported by experimental data and detailed protocols to aid in the rational design and selection of analogs for further development.
Physicochemical and ADME Properties: A Comparative Analysis
The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key physicochemical parameters such as lipophilicity (LogP/LogD), solubility, and metabolic stability are critical determinants of a compound's pharmacokinetic behavior.[1][2] Early assessment of these properties is crucial for identifying candidates with a higher probability of success in clinical trials.[3]
Below is a hypothetical comparative table for a series of this compound analogs, illustrating how structural modifications can influence key drug-like properties.
Table 1: Comparative Physicochemical and In Vitro ADME Properties of Analogs
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | PAMPA Permeability (Papp x 10⁻⁶ cm/s) | Human Liver Microsome Stability (t½, min) |
| Parent | -H | 169.15[4] | 1.85 | 150 | 8.5 | 45 |
| Analog A | -CH₃ | 183.18 | 2.35 | 95 | 12.2 | 38 |
| Analog B | -Cl | 203.60[5] | 2.60 | 50 | 15.8 | 25 |
| Analog C | -OCH₃ | 199.18 | 1.90 | 120 | 9.1 | 55 |
| Analog D | -CONH₂ | 212.18 | 1.10 | 250 | 3.5 | >60 |
Data presented are illustrative and intended for comparative purposes.
This table highlights the trade-offs in drug design. For instance, increasing lipophilicity (Analog B vs. Parent) can enhance membrane permeability but may decrease aqueous solubility and metabolic stability.[6] Conversely, introducing a polar group like an amide (Analog D) can improve solubility and stability but may reduce passive permeability.
Experimental Workflows and Methodologies
Accurate and reproducible assessment of drug-like properties relies on standardized experimental protocols. Below are detailed workflows and methodologies for key in vitro ADME assays.
The following diagram illustrates a typical workflow for screening the drug-like properties of novel chemical entities.
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[7]
-
Principle: This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[8]
-
Methodology:
-
A 96-well microtiter filter plate is coated with a lipid membrane (e.g., a solution of phospholipids in dodecane).[7][9]
-
The acceptor wells are filled with buffer solution.
-
The test compound (typically at 10 µM) is added to the donor wells.[10]
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich," which is then incubated at room temperature with shaking for a specified period (e.g., 5-18 hours).[7][11]
-
Following incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[8]
-
The apparent permeability coefficient (Papp) is calculated.
-
b) Human Liver Microsome (HLM) Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[12]
-
Principle: The rate of disappearance of a parent compound is measured over time when incubated with human liver microsomes, which are rich in metabolic enzymes.[13]
-
Methodology:
-
Human liver microsomes (e.g., 0.5 mg/mL) are incubated with the test compound (e.g., 1-3 µM) in a phosphate buffer (pH 7.4) at 37°C.[13][14]
-
The metabolic reaction is initiated by adding a cofactor, typically NADPH.[15]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]
-
The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.[15]
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.[12]
-
c) Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that predicts human intestinal permeability and can identify compounds that are substrates of active efflux transporters.[10]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a differentiated monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16]
-
Methodology:
-
Caco-2 cells are seeded on semipermeable filters in Transwell® inserts and cultured for approximately 21 days to form a confluent monolayer.[16]
-
The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[10]
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
The appearance of the compound on the opposite side is measured over time (e.g., 2 hours) by taking samples from the receiver compartment.[10]
-
Compound concentrations are determined by LC-MS/MS.
-
The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.[16]
-
Interplay of Drug-Like Properties
The various ADME properties are often interrelated. Optimizing one parameter can negatively impact another, requiring a balanced approach in drug design.
This diagram illustrates that while high lipophilicity can improve membrane permeability, it often leads to lower solubility, increased metabolic breakdown, and a higher risk of toxicity. A successful drug candidate must strike a balance between these competing factors to achieve the desired pharmacokinetic profile.
By utilizing the comparative data and detailed protocols presented in this guide, researchers can more effectively navigate the complexities of drug discovery and select this compound analogs with the most promising drug-like properties for further investigation.
References
- 1. criver.com [criver.com]
- 2. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. symeres.com [symeres.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
The Strategic Utility of Methyl 3-amino-5-fluorobenzoate in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery. Methyl 3-amino-5-fluorobenzoate has emerged as a valuable scaffold in the synthesis of complex bioactive molecules, particularly in the development of targeted kinase inhibitors. The strategic placement of the amino, fluoro, and methyl ester functionalities provides a versatile platform for molecular elaboration, influencing physicochemical properties and biological activity. This guide offers a comparative analysis of this compound with its structural isomers and other fluorinated aminobenzoates, supported by experimental data and detailed synthetic protocols.
Performance in Kinase Inhibitor Synthesis: A Comparative Overview
While direct head-to-head comparative studies are limited in publicly available literature, the utility of fluorinated aminobenzoate building blocks can be inferred from their application in the synthesis of potent kinase inhibitors. A prominent example is the BRAF inhibitor Dabrafenib, which utilizes the closely related isomer, Methyl 3-amino-2-fluorobenzoate, as a key starting material. The synthetic steps involved in the preparation of such inhibitors often include crucial transformations like amide bond formation and cross-coupling reactions.
Table 1: Comparison of Fluorinated Aminobenzoate Building Blocks in Kinase Inhibitor Synthesis
| Building Block | Application Example | Key Reaction(s) | Reported Yield (for key step) | Final Compound Potency (IC50) |
| This compound | Synthesis of BRAF/EGFR Inhibitor Analogs (Hypothetical/Reported in Patents) | Amide Bond Formation, Suzuki Coupling | Data not readily available in comparative studies | Dependent on final structure |
| Methyl 3-amino-2-fluorobenzoate | Synthesis of Dabrafenib (BRAF inhibitor) | Sulfonamide formation | ~70% for the reduction of the nitro precursor | Dabrafenib: BRAF V600E (0.8 nM) |
| Methyl 4-amino-3-fluorobenzoate | Synthesis of various kinase inhibitors | Amide Bond Formation, Nucleophilic Aromatic Substitution | Variable depending on specific reaction | Dependent on final structure |
| Methyl 2-amino-5-fluorobenzoate | Synthesis of various kinase inhibitors | Diazotization and subsequent reactions | Variable depending on specific reaction | Dependent on final structure |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. The potency of the final compound is highly dependent on the entire molecular structure, not just the initial building block.
The fluorine substituent in these building blocks plays a crucial role in modulating the properties of the final drug molecule. It can enhance metabolic stability, improve binding affinity to the target protein through favorable electrostatic interactions, and alter the pKa of nearby functional groups, thereby influencing solubility and cell permeability. The position of the fluorine atom, as seen in the comparison between the 2-fluoro and 5-fluoro isomers, can significantly impact the reactivity of the amino and ester groups, as well as the overall electronic properties of the aromatic ring.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of kinase inhibitors. Below are representative protocols for key transformations involving fluorinated aminobenzoate building blocks.
Protocol 1: Amide Bond Formation with this compound
This protocol describes a general procedure for the acylation of the amino group of this compound with a carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0-1.2 eq) and HOBt (1.2 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Add DIPEA (2.0-3.0 eq) to the mixture and cool the reaction to 0 °C.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of kinase inhibitors. This would typically be performed on a derivative of this compound where a bromine atom has been introduced.
Materials:
-
Brominated this compound derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq)
-
Base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the brominated this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the degassed mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Visualizations
The kinase inhibitors synthesized from these building blocks often target key signaling pathways implicated in cancer cell proliferation and survival. Below are diagrams of the BRAF/MEK/ERK and EGFR signaling pathways, which are common targets in cancer therapy.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-amino-5-fluorobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from their use in experiments to their final disposal. The proper handling of specialty chemicals like Methyl 3-amino-5-fluorobenzoate is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe disposal, based on best practices for hazardous chemical waste management.
Immediate Safety and Hazard Profile
Before handling this compound, it is essential to be aware of its potential hazards. Based on data for similar compounds, the following table summarizes the key hazard information.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] | Wear appropriate protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2] | Wear chemical safety goggles or a face shield.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or under a chemical fume hood.[2] |
Operational and Disposal Plan
The following step-by-step guide provides a clear procedure for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Ensure that all personnel handling the waste are equipped with the appropriate PPE. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[3]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[2][4]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[2]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Step 3: Accidental Spill or Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Clean-up: For solid material, carefully sweep up and shovel into the designated waste container, avoiding dust formation.[3] Use spark-proof tools and explosion-proof equipment if necessary.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Step 4: Disposal
The final disposal of the chemical waste must be handled by a licensed professional waste disposal service.
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Regulatory Compliance: Ensure that the disposal is in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2] Do not reuse empty containers.
Experimental Protocols
While this document focuses on disposal, it is important to note that all experimental work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize exposure. All equipment and surfaces should be decontaminated after use.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
